VU6036864
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H16ClN5O3S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
5-[4-(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,2,6,6-tetradeuteriopiperidin-1-yl]sulfonyl-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C15H16ClN5O3S/c1-10-17-7-15(24-10)25(22,23)20-4-2-11(3-5-20)12-8-21-14(6-13(12)16)18-9-19-21/h6-9,11H,2-5H2,1H3/i4D2,5D2 |
InChI Key |
URAUBDCJGRESTK-CQOLUAMGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of VU6036864: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036864 is a potent, selective, and orally bioavailable antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a high-quality chemical probe, this compound serves as an invaluable tool for elucidating the physiological and pathophysiological roles of the M5 receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization.
The M5 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the substantia nigra pars compacta and the ventral tegmental area (VTA).[4] These regions are critical for the regulation of motor control and the reward circuitry, respectively. The localization of M5 receptors on dopaminergic neurons suggests a significant role in modulating dopamine (B1211576) release, making it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including substance use disorders.[1] this compound, with its high potency and selectivity for the M5 receptor, provides a means to dissect the specific contributions of this receptor subtype to neuronal signaling and behavior.
Core Mechanism of Action: Orthosteric Antagonism of the M5 Receptor
This compound functions as a competitive orthosteric antagonist of the M5 muscarinic acetylcholine receptor.[4][5] This means that it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the orthosteric binding pocket, this compound prevents ACh from binding and initiating downstream signaling cascades.
The orthosteric binding site of muscarinic receptors is located within a pocket formed by the transmembrane (TM) helices. For the M5 receptor, this site is comprised of residues within TM3, TM5, TM6, and TM7.[6][7] A critical residue for antagonist binding is an aspartate in TM3 (Asp110), which forms an ionic interaction with the positively charged nitrogen atom present in many muscarinic ligands.[6][7] The high affinity and selectivity of this compound for the M5 receptor are determined by the specific amino acid residues lining this binding pocket.
Downstream Signaling Pathways Affected by this compound
The M5 muscarinic acetylcholine receptor is canonically coupled to the Gq/11 family of G-proteins. Activation of the M5 receptor by an agonist leads to the following signaling cascade:
-
G-protein Activation: Agonist binding induces a conformational change in the M5 receptor, leading to the activation of the associated Gq/11 protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.
As an antagonist, this compound blocks the initiation of this entire cascade by preventing the initial agonist-induced receptor activation. The primary functional consequence of this compound's action is the inhibition of acetylcholine-induced intracellular calcium mobilization.
Modulation of Dopaminergic Neurotransmission
A key physiological role of the M5 receptor is the modulation of dopamine release. M5 receptors are highly expressed on dopaminergic neurons in the VTA and substantia nigra. Activation of these receptors by acetylcholine leads to depolarization and an increase in the firing rate of these neurons, resulting in enhanced dopamine release in projection areas such as the nucleus accumbens and striatum.
By antagonizing the M5 receptor, this compound is predicted to attenuate this cholinergic-driven enhancement of dopamine release. This makes this compound a valuable tool for studying the role of M5-mediated dopamine modulation in reward, motivation, and the pathophysiology of addiction.
Below is a diagram illustrating the M5 receptor signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Receptor | Value | Assay Type | Reference |
| IC50 | Human | M5 | 20 nM | Calcium Mobilization | [1][2][3] |
| Selectivity | Human | M1-M4 | >500-fold | Calcium Mobilization | [1][2][3] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Brain Exposure (Kp) | 0.68 | Not Specified | [1][2][3] |
| Unbound Brain Exposure (Kp,uu) | 0.65 | Not Specified | [1][2][3] |
| Oral Bioavailability (%F) | >100% | Not Specified | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the M5 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M5 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human M5 muscarinic receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound at a range of concentrations.
-
Atropine (B194438) or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, [3H]-NMS at a concentration near its Kd, and varying concentrations of this compound or atropine (for non-specific binding) in binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of atropine) from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
VU6036864: A Technical Guide to a High-Quality M5 Muscarinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The M5 muscarinic acetylcholine (B1216132) receptor (M5), a G-protein coupled receptor (GPCR), is predominantly expressed on dopamine (B1211576) neurons within the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).[1] This localization makes it a compelling therapeutic target for neurological and psychiatric disorders, including substance use disorder. The development of selective M5 antagonists has been a significant challenge, hindering the exploration of M5 biology. VU6036864 is a novel, triazolopyridine-based, orthosteric antagonist developed to address this need.[1][2][3][4][5] This document provides an in-depth technical overview of this compound, detailing its antagonist properties, the experimental methodologies used for its characterization, and its mechanism of action.
Core Properties of this compound
This compound has emerged as a high-quality chemical probe due to its potent and selective antagonism of the human M5 receptor, coupled with favorable pharmacokinetic properties. It demonstrates exquisite potency with a human M5 IC50 of 20 nM.[1][2][3][4][5][6][7][8] Its development from a piperidine (B6355638) amide-based series was aimed at improving clearance profiles and brain exposure, which were limitations of earlier M5 antagonists.[3][9]
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by high potency at the human M5 receptor and exceptional selectivity against other muscarinic subtypes. Its drug metabolism and pharmacokinetics (DMPK) profile highlights its suitability for in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Parameter | Value | Fold Selectivity (vs. hM5) |
|---|---|---|---|
| Human M5 | IC50 | 20 nM | - |
| Human M1-M4 | IC50 | >10,000 nM | >500-fold |
Data sourced from multiple references.[1][2][3][4][5][6][7]
Table 2: In Vivo Pharmacokinetic and Brain Exposure Profile of this compound
| Species | Parameter | Value | Description |
|---|---|---|---|
| Rat | %F (Oral Bioavailability) | >100% | High oral bioavailability.[1][2][3][4][5][6][7] |
| Rat | Kp | 0.68 | Brain-to-plasma concentration ratio.[1][2][3][4][5][6][7] |
| Rat | Kp,uu | 0.65 | Unbound brain-to-unbound plasma concentration ratio, indicating good CNS penetration.[1][2][3][4][5][6][7] |
Mechanism of Action and Signaling
This compound functions as an orthosteric antagonist.[3][5] This mechanism is suggested by radioligand binding assays where the compound demonstrated full displacement of the radioligand, indicating it competes with the endogenous ligand, acetylcholine (ACh), at the same binding site within the transmembrane domain of the receptor.[3]
The M5 receptor is canonically coupled to Gq/11 G-proteins.[10][11] Upon activation by an agonist, this coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[13] As an antagonist, this compound blocks the initiation of this cascade by preventing agonist binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 12. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
VU6036864: A Comprehensive Technical Guide to its Chemical Structure, Synthesis, and Biological Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6036864 is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document provides an in-depth technical overview of this compound, covering its chemical structure, a detailed, step-by-step synthesis protocol, and its mechanism of action as an M5 receptor antagonist. All quantitative data from the synthesis are presented in structured tables for clarity. Experimental protocols are detailed to allow for replication. Additionally, signaling pathways and synthetic workflows are visualized using diagrams to facilitate a comprehensive understanding of this novel tool compound.
Chemical Structure and Properties
This compound is a novel triazolopyridine-based compound. Its chemical structure is characterized by a central piperidine (B6355638) core connecting a triazolopyridine moiety and a sulfonamide group.
| Identifier | Value |
| IUPAC Name | 1-(6-chloro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)-4-((3-methyl-1,2,4-oxadiazol-5-yl)sulfonyl)piperidine |
| Molecular Formula | C₁₅H₁₆ClN₅O₃S |
| Molecular Weight | 397.84 g/mol |
| SMILES | Clc1ccc2c(c1)nn(C1CCN(CC1)S(=O)(=O)c1noc(C)n1)c2 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the triazolopyridine core, followed by a series of coupling and functionalization reactions. The overall synthetic scheme is depicted below, followed by detailed experimental protocols.
Synthetic Workflow Diagram
References
VU6036864: A Deep Dive into its Muscarinic Subtype Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of VU6036864, a novel antagonist for the M5 muscarinic acetylcholine (B1216132) receptor. The document details its binding affinity and functional potency against all five human muscarinic receptor subtypes (M1-M5), outlines the experimental methodologies used for these determinations, and illustrates key pathways and workflows through detailed diagrams.
Quantitative Selectivity Profile
This compound has emerged as a highly potent and selective antagonist for the human M5 muscarinic acetylcholine receptor (mAChR). Its selectivity has been rigorously characterized, demonstrating a significant preference for the M5 subtype over the other four subtypes (M1-M4). This high degree of selectivity makes this compound an invaluable tool for elucidating the physiological and pathological roles of the M5 receptor.
The inhibitory activity of this compound across the human muscarinic receptor subtypes is summarized in the table below. The data clearly indicates its exquisite potency for the M5 receptor, with an IC50 value in the low nanomolar range.[1][2][3][4] In stark contrast, its activity at the M1, M2, M3, and M4 receptors is significantly weaker, showcasing a selectivity of over 500-fold for M5.[1][2][3][4]
| Receptor Subtype | Ligand | Assay Type | Potency (IC50) | Fold Selectivity (vs. M5) |
| Human M5 | This compound | Functional Antagonism | 20 nM | - |
| Human M1 | This compound | Functional Antagonism | >10,000 nM | >500-fold |
| Human M2 | This compound | Functional Antagonism | >10,000 nM | >500-fold |
| Human M3 | This compound | Functional Antagonism | >10,000 nM | >500-fold |
| Human M4 | This compound | Functional Antagonism | >10,000 nM | >500-fold |
Experimental Protocols
The determination of the selectivity profile of this compound involves a combination of radioligand binding assays and functional cell-based assays. These experiments are crucial for quantifying the affinity of the compound for each receptor subtype and its ability to inhibit receptor-mediated signaling.
Radioligand Binding Assays (for determining binding affinity, Ki)
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is typically achieved through competition binding experiments where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, hM5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific binding control: Atropine (10 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well microplate, combine the cell membrane preparation, the radioligand ([3H]-NMS) at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at room temperature for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Flux Assays (for determining functional potency, IC50)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For Gq-coupled receptors like M1, M3, and M5, a common functional readout is the measurement of intracellular calcium mobilization. For Gi-coupled receptors like M2 and M4, the assay can be adapted to measure the inhibition of adenylyl cyclase or by using chimeric receptors that couple to the Gq pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking agonist-induced calcium mobilization mediated by each of the five human muscarinic receptor subtypes.
Materials:
-
CHO cells stably expressing individual human muscarinic receptor subtypes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Agonist: Acetylcholine or carbachol.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CHO cells expressing the specific muscarinic receptor subtype into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for approximately one hour.
-
Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and add a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The fluorescence signal will increase as intracellular calcium levels rise in response to agonist stimulation.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: M5 muscarinic receptor signaling pathway.
Caption: Experimental workflow for determining selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Technical Guide: Potency and IC50 Determination of VU6036864
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of VU6036864, a high-quality antagonist for the M5 muscarinic acetylcholine (B1216132) receptor. It details the compound's potency, selectivity, and the experimental methodologies used for its characterization.
Quantitative Data Summary: Potency and Selectivity
This compound has been identified as a potent and highly selective antagonist of the human M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4][5] Its development involved iterative parallel synthesis to optimize potency and selectivity against other muscarinic receptor subtypes.[1] The key quantitative data for this compound and related compounds from its development series are summarized below.
| Compound | Target | Assay Type | Potency (IC50) | Selectivity | Reference |
| This compound (45) | Human M5 | Functional Antagonist Assay | 20 nM | >500-fold vs. Human M1-M4 | [1][2][3][5] |
| Compound 21 | Human M5 | Functional Antagonist Assay | 28 nM | Not specified | [3] |
| Compound 12 | Human M5 | Functional Antagonist Assay | 187 nM | Not specified | [3] |
| Compound 13 | Human M5 | Functional Antagonist Assay | 1520 nM | Not specified | [3] |
| Compound 14 | Human M5 | Functional Antagonist Assay | 547 nM | Not specified | [3] |
| Compound 18 | Human M5 | Functional Antagonist Assay | 1240 nM | Not specified | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[6] A lower IC50 value indicates a more potent inhibitor.
Mechanism of Action and Signaling Pathway
This compound functions as an orthosteric antagonist at the M5 receptor.[1][3] The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by the endogenous agonist acetylcholine (ACh), couples to the Gq family of G proteins. This initiates a signaling cascade resulting in an increase in intracellular calcium. This compound blocks this pathway by preventing ACh from binding and activating the receptor.
Experimental Protocols
The determination of this compound's IC50 value relies on functional cell-based assays that measure the downstream effects of M5 receptor activation.
This is the primary method for quantifying the antagonist potency of compounds like this compound. The assay measures the inhibition of acetylcholine-induced intracellular calcium mobilization in cells engineered to express the human M5 receptor.
Experimental Workflow Diagram
Detailed Protocol:
-
Cell Culture and Plating:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO) in appropriate growth medium.
-
Plate the cells into 96-well, black-walled, clear-bottom microplates at a density that allows them to reach confluence on the day of the assay.[7]
-
Incubate the plates at 37°C and 5% CO2 for 18-24 hours.[7]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8E AM, or Indo-1) in a suitable assay buffer (e.g., HBSS with probenecid).[8][9]
-
Aspirate the growth medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.[8][9]
-
-
Compound Addition and Incubation:
-
Following incubation, wash the cells with assay buffer to remove any extracellular dye.[7]
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the appropriate wells. Include vehicle-only wells (negative control, 0% inhibition) and wells with a high concentration of a known M5 antagonist (positive control, 100% inhibition).
-
Pre-incubate the plate with the antagonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of acetylcholine (ACh) in assay buffer at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Place the microplate into a fluorescence plate reader, such as a FlexStation 3.[10]
-
Establish a baseline fluorescence reading for several seconds.
-
Using the instrument's integrated fluidics, add the ACh solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm for Fluo dyes) over a period of 2-3 minutes.[10]
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is proportional to the increase in intracellular calcium.
-
For each concentration of this compound, calculate the percentage inhibition of the ACh response relative to the controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist response.[6]
-
Electrophysiology provides a direct measure of ion channel activity modulated by GPCRs and can be used to confirm the antagonistic effects of this compound.
Protocol Outline (Whole-Cell Patch-Clamp):
-
Slice Preparation/Cell Culture: Use either acute brain slices from relevant regions expressing M5 receptors or cultured hM5-CHO cells.[11]
-
Recording Setup:
-
Cells are patched using glass micropipettes filled with an internal solution.
-
The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
An M5 agonist (e.g., ACh) is applied to the cell, which should elicit a characteristic current through M5-modulated ion channels.
-
-
Antagonist Application:
-
After establishing a stable agonist-induced current, this compound is perfused into the bath at various concentrations.
-
The reduction in the amplitude of the agonist-induced current is measured.
-
-
Analysis: The concentration of this compound that causes a 50% reduction in the agonist-induced current is determined as the IC50. This technique offers high temporal and voltage resolution, confirming the compound's effect on receptor-mediated ion channel modulation.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. labs.pbrc.edu [labs.pbrc.edu]
- 8. bu.edu [bu.edu]
- 9. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. protocols.io [protocols.io]
- 12. Automated electrophysiology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of VU6036864: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6036864 is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Developed as a high-quality tool compound, it serves as a critical probe for elucidating the physiological and pathological roles of the M5 receptor. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its pharmacological profile, mechanism of action, and detailed experimental methodologies for its assessment. The information presented herein is intended to enable researchers to effectively utilize this compound in their studies of M5 receptor biology and its therapeutic potential.
Introduction
The M5 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is predominantly expressed in the central nervous system, particularly in regions associated with reward and addiction. The development of selective M5 antagonists has been a key objective for understanding its function. This compound has emerged as a highly valuable chemical tool due to its exquisite potency and significant selectivity for the human M5 receptor over other muscarinic subtypes (M1-M4). This document details the in vitro pharmacological data and the experimental procedures used to characterize this compound.
Pharmacological Profile
The in vitro activity of this compound has been primarily defined by its inhibitory concentration (IC50) at the human M5 receptor and its selectivity against other human muscarinic receptor subtypes.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Selectivity (fold vs. hM5) |
| Human M5 mAChR | Calcium Mobilization | IC50 | 20 nM[1][2][3][4] | - |
| Human M1-M4 mAChR | Not Specified | IC50 | >10,000 nM | >500[1][2][3][4] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Brain Exposure (Kp) | Not Specified | 0.68[1][2][4] |
| Unbound Brain Exposure (Kp,uu) | Not Specified | 0.65[1][2][4] |
| Oral Bioavailability (%F) | Not Specified | >100%[1][2][3][4] |
Mechanism of Action
This compound functions as a competitive antagonist at the orthosteric binding site of the M5 muscarinic acetylcholine receptor. By binding to this site, it prevents the endogenous ligand, acetylcholine (ACh), from activating the receptor and initiating downstream signaling cascades.
M5 Receptor Signaling Pathway
The M5 receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a process that can be measured in functional assays.
Experimental Protocols
The following sections detail representative experimental methodologies for the in vitro characterization of M5 receptor antagonists like this compound. Please note: The specific protocols for this compound were not available in the public domain; therefore, these represent standard and widely accepted methods for such characterizations.
Calcium Mobilization Assay
This functional assay is a primary method for determining the potency of M5 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium release in cells expressing the M5 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of M5 Receptors Explored with VU6036864: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core functionalities of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR) and the utility of VU6036864 as a potent and selective antagonist for its study. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and signaling pathways associated with M5 receptor research using this compound.
Introduction to this compound
This compound is a novel, orally active, and selective antagonist for the M5 muscarinic acetylcholine receptor.[1] Developed as a high-quality tool compound, it exhibits exquisite potency for the human M5 receptor and a high degree of selectivity over other muscarinic receptor subtypes (M1-M4).[1][2][3] Its favorable pharmacokinetic properties, including desirable brain exposure and high oral bioavailability, make it an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the M5 receptor.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound [1][2][3]
| Receptor Subtype | IC50 (nM) | Selectivity vs. M5 |
| Human M5 | 20 | - |
| Human M1 | >10,000 | >500-fold |
| Human M2 | >10,000 | >500-fold |
| Human M3 | >10,000 | >500-fold |
| Human M4 | >10,000 | >500-fold |
Table 2: Pharmacokinetic Properties of this compound [1][2][3]
| Parameter | Value | Species |
| Brain Exposure (Kp) | 0.68 | Not Specified |
| Unbound Brain Exposure (Kp,uu) | 0.65 | Not Specified |
| Oral Bioavailability (%F) | >100% | Not Specified |
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by its endogenous ligand, acetylcholine (ACh), the M5 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of cellular responses. This compound acts as an antagonist, blocking the binding of acetylcholine and thereby inhibiting this signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of this compound and the study of M5 receptors.
Calcium Mobilization Assay
This assay is a functional assessment of M5 receptor antagonism by measuring changes in intracellular calcium concentration in response to an agonist, and the inhibition of this response by an antagonist.
Objective: To determine the IC50 value of this compound at the human M5 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Acetylcholine (ACh) as the agonist
-
This compound
-
384-well black-walled, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed hM5-CHO cells into 384-well microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of acetylcholine.
-
Antagonist Incubation: Add the diluted this compound solutions to the respective wells of the cell plate. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Reading: Place the cell plate into the fluorescent imaging plate reader. The instrument will add a fixed concentration of acetylcholine (typically the EC80 concentration to elicit a robust response) to all wells simultaneously. The fluorescence intensity is measured before and after the addition of the agonist.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is recorded. The inhibitory effect of this compound is calculated as a percentage of the maximal response to acetylcholine. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity of this compound for the M5 receptor.
Materials:
-
Cell membranes prepared from cells expressing the M5 receptor
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound (this compound). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand like atropine).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study (General Protocol)
This type of study is conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound
-
Appropriate vehicle for dosing (e.g., saline, PEG400)
-
Rodent model (e.g., male Sprague-Dawley rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies
-
Analytical instrumentation for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for a specified period before the study.
-
Dosing: Administer a single dose of this compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points post-dosing, collect blood samples (e.g., via tail vein or cardiac puncture). For brain exposure studies, euthanize the animals at specific time points and collect brain tissue.
-
Sample Processing: Process the blood samples to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Extract this compound from the plasma and brain homogenates and quantify its concentration using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma and brain concentrations of this compound versus time. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and brain-to-plasma ratio (Kp).
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying the M5 muscarinic acetylcholine receptor. Its high potency, selectivity, and favorable pharmacokinetic profile make it an ideal probe for dissecting the intricate roles of the M5 receptor in both normal physiology and various disease states. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of M5 receptor biology and its potential as a therapeutic target.
References
VU6036864: A Technical Guide to Brain Permeability and Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain permeability and blood-brain barrier (BBB) penetration characteristics of VU6036864, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to support further research and development efforts.
Core Data Summary
This compound demonstrates favorable brain exposure, a critical attribute for a centrally acting therapeutic agent. The key quantitative metrics for its brain permeability are summarized below.
| Parameter | Value | Description |
| Brain-to-Plasma Ratio (Kp) | 0.68 | This ratio indicates the extent of total drug distribution into the brain tissue from the blood at a steady state. A Kp value near 1 suggests relatively free distribution across the blood-brain barrier. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.65 | This ratio represents the equilibrium between the unbound, pharmacologically active drug in the brain and in the plasma. A Kp,uu value close to 1 is desirable as it suggests that the free drug concentration at the target site in the brain is similar to the free drug concentration in systemic circulation, and that the compound is not a significant substrate for active efflux transporters at the BBB.[][2][3][4][5] |
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, initiates a signaling cascade through the Gq/11 family of G proteins. This pathway is pivotal in various physiological processes in the central nervous system.
Caption: M5 Muscarinic Receptor Signaling Pathway
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of brain permeability and BBB penetration. The following sections outline representative methodologies that can be adapted for the study of this compound.
In Vivo Brain Permeability Assessment: In Situ Brain Perfusion in Mice
This technique allows for the direct measurement of the rate of drug transport across the BBB, independent of peripheral pharmacokinetics.
Objective: To determine the brain uptake clearance of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)
-
This compound dissolved in perfusion buffer at a known concentration
-
Syringe pump
-
Surgical instruments (scissors, forceps, catheters)
-
Brain tissue homogenizer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Anesthetize the mouse and expose the common carotid artery.
-
Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Initiate the perfusion of the drug-containing buffer at a constant flow rate (e.g., 2.5 mL/min).
-
After a short pre-perfusion with drug-free buffer to wash out the blood, switch to the buffer containing this compound and perfuse for a defined period (e.g., 1-5 minutes).
-
At the end of the perfusion period, decapitate the mouse and collect the brain.
-
Homogenize the brain tissue in an appropriate buffer.
-
Analyze the concentration of this compound in the brain homogenate and the perfusion fluid using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the brain uptake clearance (Kin) using the appropriate formula.
Caption: In Situ Brain Perfusion Experimental Workflow
Quantification of this compound in Brain and Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.
Objective: To determine the concentration of this compound in plasma and brain homogenate samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (a structurally similar compound to this compound)
-
Plasma and brain homogenate samples
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples on ice.
-
To a known volume of sample (e.g., 50 µL), add the internal standard and a protein precipitation solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate this compound from endogenous matrix components using a gradient elution on the C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor and product ion transitions for this compound would need to be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Determination of Unbound Fraction in Plasma and Brain Homogenate
Equilibrium dialysis is a common method to determine the fraction of a drug that is not bound to proteins or other macromolecules in biological matrices.
Objective: To determine the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain).
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (e.g., 8-12 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plasma and brain homogenate
-
This compound
-
Incubator shaker
Procedure:
-
Prepare plasma and brain homogenate containing a known concentration of this compound.
-
Load the plasma or brain homogenate into one chamber of the dialysis unit and PBS into the other chamber, separated by the dialysis membrane.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-24 hours, to be determined experimentally).
-
After incubation, collect samples from both chambers.
-
Determine the concentration of this compound in the plasma/homogenate and PBS chambers using LC-MS/MS.
-
Calculate the unbound fraction (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma/homogenate chamber.
Caption: Workflow for Determining Unbound Drug Fraction
References
- 2. Protein Binding [pspp.ninds.nih.gov]
- 3. Enabling direct and definitive free fraction determination for highly-bound compounds in protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of VU6036864
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036864 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] As a high-quality tool compound, this compound is instrumental in elucidating the physiological roles of the M5 receptor in the central nervous system and its potential as a therapeutic target for various neurological and psychiatric disorders.[1][3][4] These application notes provide a summary of its in vivo pharmacokinetic properties and detailed protocols for conducting preclinical studies.
Mechanism of Action
This compound functions as a competitive antagonist at the M5 muscarinic acetylcholine receptor.[1] The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to various cellular responses. By blocking the binding of acetylcholine, this compound inhibits this signaling pathway.
M5 Receptor Signaling Pathway
Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Receptor Subtype | IC50 (nM) | Selectivity vs. M5 |
| Human M5 | 20 | - |
| Human M1-M4 | >10,000 | >500-fold |
Data extracted from publications citing in vitro assays.[4]
In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (%F) | >100% |
| Brain Penetration (Kp) | 0.68 |
| Unbound Brain Penetration (Kp,uu) | 0.65 |
| Half-life (t1/2) | 11 hours |
| Plasma Clearance (CLp) | 15.6 mL/min/kg |
| Volume of Distribution (Vss) | 1.68 L/kg |
Pharmacokinetic parameters were determined in rats following oral and intravenous administration.[2]
Experimental Protocols
The following are generalized protocols for in vivo pharmacokinetic studies of this compound based on standard methodologies. For detailed, specific instructions, it is recommended to consult the supplementary information of the primary publication: "Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor."[1][5]
Rodent Pharmacokinetic Study Protocol (Rat Model)
Objective: To determine the pharmacokinetic profile of this compound in rats after oral (PO) and intravenous (IV) administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 10% Tween 80 in water)
-
Male Sprague-Dawley or Wistar rats (weight range: 200-250g)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Workflow:
Caption: Experimental workflow for a rodent pharmacokinetic study of this compound.
Procedure:
-
Animal Acclimatization: House male rats in a controlled environment for at least one week prior to the study.
-
Dosing Formulation: Prepare the dosing solution of this compound in the selected vehicle.
-
Dosing:
-
For intravenous administration, administer a single bolus dose into the tail vein.
-
For oral administration, deliver the dose via oral gavage.
-
-
Blood Collection: Collect blood samples at predetermined time points.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Brain Penetration Assessment in Rats
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.
Procedure:
-
Follow the dosing procedure as described in the rodent pharmacokinetic study.
-
At a specified time point post-dosing (e.g., when brain concentrations are expected to be at equilibrium with plasma concentrations), euthanize the animals.
-
Collect trunk blood and the whole brain.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Determine the concentration of this compound in both plasma and brain homogenate using LC-MS/MS.
-
Calculate Kp as the ratio of the total concentration in the brain to the total concentration in plasma.
-
Determine the unbound fraction in plasma (fu,p) and brain (fu,b) using methods such as equilibrium dialysis.
-
Calculate Kp,uu as Kp * (fu,p / fu,b).
Canine Pharmacokinetic Study Protocol (Dog Model)
Objective: To evaluate the pharmacokinetic profile of this compound in a non-rodent species.
Materials:
-
This compound
-
Vehicle for dosing
-
Male Beagle dogs
-
Dosing apparatus
-
Blood collection supplies
Procedure:
-
Animal Acclimatization: Acclimate the dogs to the study environment.
-
Dosing: Administer this compound either intravenously or orally.
-
Blood Collection: Collect blood samples from a peripheral vein at specified time points.
-
Plasma Preparation and Analysis: Process and analyze the plasma samples as described for the rodent study.
-
Pharmacokinetic Analysis: Determine the pharmacokinetic parameters. A study in dogs revealed an oral bioavailability of 9% with a 3 mg/kg dose.[2]
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the M5 receptor. The protocols outlined above provide a framework for conducting in vivo pharmacokinetic studies. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines. For comprehensive and detailed methodologies, consulting the supplementary materials of the primary research articles is strongly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Case Study - PK properties of a compound and study its effect on animal (dog) model [aurigeneservices.com]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6036864 in Rodent Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036864 is a potent, selective, and orally bioavailable antagonist of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2] Emerging evidence suggests that the M5 receptor, which is uniquely expressed on dopamine-containing neurons in the ventral tegmental area (VTA), plays a crucial role in modulating the reinforcing properties of drugs of abuse.[3][4][5] Antagonism of the M5 receptor is a promising therapeutic strategy for the treatment of substance use disorders. These application notes provide a comprehensive overview of the use of this compound in preclinical rodent models of addiction, including detailed experimental protocols and expected outcomes based on studies with similar M5 negative allosteric modulators (NAMs).
Mechanism of Action: M5 Receptor Antagonism in Addiction
The M5 muscarinic acetylcholine receptor is a Gq-protein coupled receptor located on the soma and terminals of dopaminergic neurons originating in the VTA and projecting to the nucleus accumbens (NAc), a key component of the brain's reward circuitry.[3][4] Activation of M5 receptors by acetylcholine leads to depolarization of dopamine (B1211576) neurons and enhanced dopamine release in the NAc.[3][6] Drugs of abuse are thought to increase acetylcholine levels in the VTA, thereby driving dopamine release through M5 receptor activation.
By antagonizing the M5 receptor, this compound is hypothesized to attenuate the rewarding and reinforcing effects of drugs of abuse by preventing this acetylcholine-mediated increase in dopamine release. This mechanism is distinct from that of many current addiction therapies, offering a novel target for drug development.
Data Presentation: Expected Effects of M5 Receptor Antagonism
While specific quantitative data for this compound in addiction models are not yet widely published, studies using the selective M5 negative allosteric modulator (NAM) ML375 provide a strong indication of the expected efficacy of M5 antagonists. The following tables summarize data from studies with ML375, which can be used as a proxy for formulating hypotheses and designing experiments with this compound.
It is critical to note that the following data were obtained with ML375 and not this compound. Researchers should generate their own dose-response curves for this compound.
Table 1: Effect of ML375 on Cocaine Self-Administration in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Cocaine Infusions (Mean ± SEM) |
| Vehicle | - | 15.2 ± 1.5 |
| ML375 | 3 | 12.1 ± 1.8 |
| ML375 | 10 | 8.5 ± 2.0 |
| ML375 | 20 | 5.1 ± 1.3** |
| p < 0.05, **p < 0.01 compared to vehicle. Data adapted from literature on ML375. |
Table 2: Effect of ML375 on Cue-Induced Reinstatement of Oxycodone Seeking in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) |
| Vehicle | - | 25.6 ± 3.1 |
| ML375 | 10 | 14.2 ± 2.5 |
| ML375 | 20 | 9.8 ± 1.9** |
| p < 0.05, **p < 0.01 compared to vehicle. Data adapted from literature on ML375.[1][2] |
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the efficacy of this compound in rodent models of addiction.
Intravenous Self-Administration (IVSA)
This protocol assesses the reinforcing effects of a drug and the ability of this compound to reduce drug intake.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters and surgical supplies.
-
Drug of abuse (e.g., cocaine HCl, 0.5 mg/kg/infusion)
-
This compound
-
Vehicle for this compound
Procedure:
-
Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow at least 5-7 days for recovery.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for 2-hour daily sessions.
-
Responses on the "active" lever will result in an intravenous infusion of the drug of abuse (e.g., cocaine, 0.5 mg/kg in 0.1 mL of saline over 5 seconds) and the presentation of a discrete cue light.
-
Responses on the "inactive" lever will have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment:
-
Once a stable baseline is established, administer this compound (or vehicle) via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the self-administration session (e.g., 30 minutes).
-
Test a range of doses of this compound in a counterbalanced order to determine its effect on drug self-administration.
-
Data Analysis:
-
The primary dependent variable is the number of infusions earned per session.
-
Also, analyze the number of active and inactive lever presses.
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of different doses of this compound to the vehicle control.
Reinstatement of Drug-Seeking Behavior
This model assesses the ability of this compound to prevent relapse to drug-seeking behavior triggered by drug-associated cues.
Materials:
-
Same as for IVSA.
Procedure:
-
Acquisition and Extinction:
-
Train rats to self-administer a drug of abuse as described in the IVSA protocol.
-
Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or the presentation of the cue light.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <25% of the baseline responding for three consecutive days).
-
-
Reinstatement Test:
-
Administer this compound or vehicle prior to the test session.
-
Place the rat in the operant chamber and present the drug-associated cues (e.g., cue light) contingent on active lever pressing, but do not deliver the drug.
-
Record the number of active and inactive lever presses during the session.
-
Data Analysis:
-
The primary dependent variable is the number of active lever presses during the reinstatement test.
-
Compare the number of active lever presses between the this compound-treated groups and the vehicle-treated group to determine if the compound attenuates cue-induced reinstatement.
Conditioned Place Preference (CPP)
This protocol evaluates the rewarding properties of a drug and whether this compound can block the acquisition of these rewarding associations.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Drug of abuse (e.g., morphine, 5 mg/kg, s.c.)
-
This compound
-
Vehicle for this compound
Procedure:
-
Pre-Conditioning (Baseline):
-
On day 1, place each rat in the center compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers to establish any baseline preference.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer the drug of abuse and confine the rat to one of the outer chambers for 30 minutes.
-
On saline conditioning days, administer saline and confine the rat to the opposite outer chamber for 30 minutes.
-
To test the effect of this compound on the acquisition of CPP, administer this compound prior to the drug of abuse on conditioning days.
-
-
Post-Conditioning (Test):
-
On the test day, place the rat in the center compartment with free access to all chambers (in a drug-free state).
-
Record the time spent in each of the outer chambers for 15 minutes.
-
Data Analysis:
-
Calculate a preference score for the drug-paired chamber (time in drug-paired chamber - time in saline-paired chamber).
-
A significant increase in time spent in the drug-paired chamber from pre- to post-conditioning indicates a CPP.
-
Compare the preference scores of the this compound-treated groups to the vehicle group to determine if the compound blocked the development of CPP.
Conclusion
This compound represents a promising new chemical tool for investigating the role of the M5 muscarinic receptor in addiction. The protocols outlined above provide a framework for researchers to assess its potential as a therapeutic agent for substance use disorders. Based on data from similar M5 NAMs, it is hypothesized that this compound will effectively reduce drug self-administration and relapse-like behavior in rodent models. Further preclinical evaluation is warranted to fully characterize the behavioral and neurochemical effects of this novel compound.
References
- 1. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M5 Muscarinic Receptors Mediate Striatal Dopamine Activation by Ventral Tegmental Morphine and Pedunculopontine Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role for M5 muscarinic acetylcholine receptors in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M5 muscarinic receptors are needed for slow activation of dopamine neurons and for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay Using VU6036864
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036864 is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor.[1] The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, couples to the Gq alpha subunit. This initiates a signaling cascade leading to the mobilization of intracellular calcium.[1][2] This application note provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory activity of this compound on the M5 receptor. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentrations in response to receptor activation and inhibition.
The principle of the assay involves loading cells expressing the M5 receptor with a calcium-sensitive dye. When the receptor is stimulated by an agonist (e.g., acetylcholine), the subsequent increase in intracellular calcium is detected by a fluorescent plate reader. The inhibitory effect of an antagonist like this compound is quantified by its ability to reduce the agonist-induced calcium signal.
Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor
The M5 muscarinic acetylcholine receptor is coupled to the Gq signaling pathway. Upon agonist binding, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various cellular responses.
Data Presentation
The potency of this compound as an M5 receptor antagonist is typically determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist. The selectivity of this compound is demonstrated by comparing its IC50 value at the M5 receptor to its IC50 values at other muscarinic receptor subtypes (M1-M4).
| Compound | Target Receptor | IC50 (nM) | Selectivity vs. M1-M4 |
| This compound | Human M5 | 20 | >500-fold |
Table 1: Potency and Selectivity of this compound.[1]
Experimental Protocol
This protocol describes the steps to determine the IC50 of this compound in a cell-based calcium mobilization assay using a fluorescent plate reader.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM (or equivalent).
-
Pluronic F-127: (optional, aids in dye solubilization).
-
Probenecid (B1678239): (optional, inhibits organic anion transporters to improve dye retention).
-
M5 Receptor Agonist: Acetylcholine (ACh).
-
Test Compound: this compound.
-
Control Compounds: A known M5 antagonist (e.g., atropine) and a vehicle control (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading at Ex/Em = ~490/525 nm.
Experimental Workflow
Step-by-Step Protocol
1. Cell Seeding:
-
The day before the assay, harvest and count the M5 receptor-expressing cells.
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Dye Loading Solution:
-
Prepare a stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to the desired final concentration (typically 2-5 µM).[3]
-
If using, add Pluronic F-127 (e.g., to a final concentration of 0.02-0.04%) to aid in dye dispersion and probenecid (e.g., to a final concentration of 2.5 mM) to improve dye retention.
3. Dye Loading:
-
Remove the culture medium from the cell plate.
-
Gently wash the cells once with Assay Buffer.
-
Add the prepared dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 60 minutes, protected from light.[4] Some protocols may include an additional 15-30 minute incubation at room temperature.[5]
4. Compound Addition (Antagonist Plate):
-
During the dye loading incubation, prepare serial dilutions of this compound and any control compounds in Assay Buffer at a concentration that is a multiple of the final desired concentration (e.g., 4x or 5x).
-
After the dye loading incubation, wash the cells with Assay Buffer to remove excess dye.
-
Add the diluted this compound and control compounds to the appropriate wells of the cell plate.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
5. Agonist Addition and Fluorescence Measurement:
-
Prepare the acetylcholine (agonist) solution in Assay Buffer at a concentration that is a multiple of the final desired concentration. The final concentration should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Use the instrument's automated liquid handling to add the acetylcholine solution to all wells.
-
Continue to record the fluorescence signal for a period of time (e.g., 1-3 minutes) to capture the peak calcium response.
6. Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
Conclusion
This calcium mobilization assay provides a robust and reliable method for characterizing the inhibitory activity of this compound on the M5 muscarinic acetylcholine receptor. The detailed protocol and understanding of the underlying signaling pathway are crucial for obtaining accurate and reproducible data, which is essential for drug discovery and development efforts targeting the M5 receptor.
References
Application Notes and Protocols for VU6036864 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036864 is a potent, selective, and orally bioavailable antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] With its high brain penetrance, this compound serves as a valuable research tool for elucidating the physiological and pathological roles of the M5 receptor in the central nervous system.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical behavioral studies, specifically focusing on the Novel Object Recognition (NOR) test and Amphetamine-Induced Hyperlocomotion assay. These assays are widely used to assess cognitive function and antipsychotic-like activity, respectively.
Important Note on Target Receptor: Initial interest may have been directed towards the M4 receptor, however, current literature definitively identifies this compound as a selective M5 muscarinic acetylcholine receptor antagonist with over 500-fold selectivity against M1-M4 subtypes.[1][2][3]
Mechanism of Action and Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins. Upon activation by acetylcholine, the M5 receptor initiates a signaling cascade through the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As an antagonist, this compound blocks the binding of acetylcholine to the M5 receptor, thereby inhibiting this downstream signaling pathway.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | IC50 (nM) | Selectivity vs. M5 |
| Human M5 | 20 | - |
| Human M1 | >10,000 | >500-fold |
| Human M2 | >10,000 | >500-fold |
| Human M3 | >10,000 | >500-fold |
| Human M4 | >10,000 | >500-fold |
| Data summarized from existing publications.[1][2][3] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (%F) | >100% |
| Brain-to-Plasma Ratio (Kp) | 0.68 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.65 |
| Data summarized from existing publications.[1][2][3] |
Dosage and Administration for Behavioral Studies
Disclaimer: As of the latest literature review, specific doses of this compound for behavioral studies have not been published. The compound's discovery and characterization paper indicates that in vivo behavioral studies are forthcoming.[2] Therefore, the following recommendations are based on pharmacokinetic data and dosages of similar M5 receptor modulators used in other behavioral paradigms. It is imperative for researchers to conduct their own dose-response studies to determine the optimal dose for their specific experimental conditions.
Dosage Considerations:
-
Pharmacokinetics: this compound exhibits excellent oral bioavailability (>100%) and brain penetration (Kp,uu = 0.65) in rats.[1][2][3] Pharmacokinetic studies in rats have utilized oral doses ranging from 3 to 100 mg/kg.[2]
-
Reference Compound (ML375): A different selective M5 negative allosteric modulator, ML375, has been used in cocaine self-administration studies in rats at doses ranging from 10 to 30 mg/kg (intraperitoneal injection).[6] While not the same compound or behavioral assay, this provides a potential starting point for dose-ranging studies.
Recommended Approach for Dose-Ranging Studies:
-
Initial Dose Selection: Based on the available data, a starting dose range of 3, 10, and 30 mg/kg (oral gavage or intraperitoneal injection) is recommended for initial dose-finding experiments in rodents.
-
Route of Administration: Given its high oral bioavailability, oral gavage (p.o.) is a suitable route of administration. Intraperitoneal (i.p.) injection can also be used for more rapid absorption. The vehicle used in pharmacokinetic studies was 10% Tween 80 in water.[2]
-
Pre-treatment Time: The time to maximum plasma concentration (Tmax) after oral administration in rats is approximately 3 hours.[2] Therefore, a pre-treatment time of 60-90 minutes before behavioral testing is a reasonable starting point.
-
Control Groups: Appropriate vehicle control groups should always be included.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Methodology:
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm for mice) made of a non-porous material that is easy to clean. The arena should be placed in a dimly lit, quiet room.
-
Objects: Two sets of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
Habituation (Day 1):
-
Allow each animal to explore the empty arena for 10 minutes to acclimate to the environment.
-
-
Training (Day 2 - T1):
-
Administer this compound or vehicle at the predetermined dose and pre-treatment time.
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and directed towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a defined period (e.g., 1 hour).
-
-
Testing (Day 2 - T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
-
Amphetamine-Induced Hyperlocomotion
This assay is a common preclinical model to assess the antipsychotic-like potential of a compound. Amphetamine increases locomotor activity, and this effect can be attenuated by antipsychotic drugs.
Experimental Workflow:
Methodology:
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Habituation:
-
Place the animals in the locomotor activity chambers and allow them to habituate for 30-60 minutes.
-
-
Pre-treatment:
-
Administer this compound or vehicle at the selected dose. The pre-treatment time should be consistent across all animals.
-
-
Amphetamine Administration:
-
After the pre-treatment interval, administer d-amphetamine (e.g., 2-5 mg/kg, i.p.).
-
-
Data Collection:
-
Immediately after amphetamine injection, place the animals back into the activity chambers and record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled and stereotypy counts.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) and as a cumulative total over the entire session.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group to determine if the compound attenuates amphetamine-induced hyperlocomotion.
-
Conclusion
This compound is a promising tool for investigating the role of the M5 muscarinic receptor in various CNS functions and disorders. While specific behavioral data for this compound is not yet available, the provided protocols for the Novel Object Recognition test and Amphetamine-Induced Hyperlocomotion, along with the guidance on dose-ranging studies, offer a solid foundation for researchers to begin their investigations. Careful experimental design, including appropriate dose-response studies, will be crucial for obtaining robust and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrophysiological Recording with KCC2 Potentiator Application: A Detailed Guide
Note on Compound Selection: The initial request specified the compound VU6036864. However, extensive research indicates that this compound is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor, not a KCC2 potentiator. To provide accurate and relevant information as requested, this document focuses on a well-characterized KCC2 potentiator, CLP257 .
Application Notes
The potassium-chloride cotransporter 2 (KCC2) is a neuron-specific protein crucial for maintaining a low intracellular chloride concentration ([Cl⁻]i). This low [Cl⁻]i is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system (CNS).[1] Dysregulation of KCC2 function is implicated in various neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant therapeutic target.[2]
CLP257 is a small molecule identified as a KCC2 potentiator. It has been shown to restore chloride homeostasis in neurons with compromised KCC2 function.[3]
Mechanism of Action:
The precise mechanism of action of CLP257 has been a subject of some debate in the scientific literature.
-
KCC2-dependent mechanism: Several studies suggest that CLP257 enhances KCC2-mediated chloride extrusion. One proposed mechanism is that CLP257 increases the surface expression of KCC2, thereby increasing the number of functional transporters on the neuronal membrane.[3] Another study has shown that CLP257 reduces the lateral diffusion of KCC2 in the neuronal membrane, leading to increased clustering and function of the transporter.[4]
-
GABAₐ Receptor Potentiation: Conversely, some research indicates that CLP257 may not directly activate KCC2 but instead potentiates the function of GABAₐ receptors, particularly extrasynaptic receptors.[4][5] This potentiation of GABAₐ receptors would lead to larger chloride currents, which could be misinterpreted as enhanced KCC2 function under certain experimental conditions.
It is plausible that CLP257 exhibits a dual mechanism of action, or that its effects are cell-type and context-dependent. Researchers using CLP257 should be aware of this controversy and design experiments that can differentiate between direct KCC2 potentiation and effects on GABAₐ receptors.
Applications in Electrophysiology:
CLP257 is a valuable tool for investigating the role of KCC2 in neuronal function and pathology. Key electrophysiological applications include:
-
Restoration of GABAergic Inhibition: In pathological conditions where KCC2 function is downregulated, GABAergic transmission can become depolarizing and even excitatory. CLP257 can be used to test whether enhancing KCC2 activity can restore the hyperpolarizing nature of GABA and re-establish synaptic inhibition.
-
Investigation of Neurological Disorders: CLP257 can be applied to in vitro and in vivo models of epilepsy, neuropathic pain, and other neurological disorders to explore the therapeutic potential of KCC2 potentiation.
-
Studying Chloride Homeostasis: By modulating KCC2 activity, CLP257 allows for the detailed study of the molecular and cellular mechanisms underlying neuronal chloride regulation.
Quantitative Data Summary
The following tables summarize key quantitative data from electrophysiological studies involving CLP257.
Table 1: Potency and Selectivity of CLP257
| Parameter | Value | Species/Cell Type | Reference |
| EC₅₀ (KCC2 activation) | 616 nM | Not specified | [1] |
| Selectivity | Inactive against NKCC1, KCC1, KCC3, KCC4, and GABAₐ receptors | Various | [1] |
| GABAₐ Receptor Potentiation (EC₅₀) | ~4.9 µM | Cultured rat hippocampal neurons | [5] |
Table 2: Electrophysiological Effects of CLP257
| Experimental Model | Parameter Measured | Effect of CLP257 | Concentration | Reference |
| Rat Hippocampal Neurons | GABA Reversal Potential Gradient (ΔEGABA) | Increased from 5.3 to 9.7 mV/100 µm | 100 µM | [4] |
| Rat Spinal Slices (PNI model) | K⁺-driven Cl⁻ influx rate | Increased by 45% | 25 µM | [3] |
| Organotypic Hippocampal Slices (in vitro seizure model) | Duration and frequency of ictal-like discharges | Reduced | Concentration-dependent | [6] |
| Human mTLE tissue in vitro | Spontaneous interictal-like discharges | Suppressed | Not specified | [4] |
Experimental Protocols
Protocol 1: Gramicidin (B1672133) Perforated-Patch Clamp Recording to Measure EGABA
This protocol is designed to measure the reversal potential of GABAₐ receptor-mediated currents (EGABA) while keeping the intracellular chloride concentration unperturbed.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
25 mM NaHCO₃
-
1.25 mM NaH₂PO₄
-
25 mM D-glucose
-
Saturate with 95% O₂ / 5% CO₂.
-
-
Internal Solution (for patch pipette):
-
150 mM KCl
-
10 mM HEPES
-
Adjust pH to 7.2 with KOH.
-
-
Gramicidin Stock Solution:
-
Dissolve gramicidin in DMSO to a concentration of 10-20 mg/ml.
-
-
Final Gramicidin Internal Solution:
-
Add gramicidin stock solution to the internal solution to a final concentration of 20-100 µg/ml just before use.[7] Sonicate briefly to aid dissolution.
-
2. Slice Preparation:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, spinal cord) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Visualize neurons using a microscope with DIC optics.
-
Back-fill a patch pipette (3-6 MΩ resistance) with the gramicidin-containing internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Monitor the access resistance. Perforation will occur gradually over 15-60 minutes as gramicidin forms pores in the membrane patch. The access resistance will decrease and stabilize, typically below 50 MΩ.
-
Once a stable perforated patch is achieved, perform voltage-clamp recordings.
-
To determine EGABA, apply a GABAₐ receptor agonist (e.g., muscimol (B1676869) or isoguvacine) via a puff pipette or bath application at various holding potentials.
-
Construct a current-voltage (I-V) plot to determine the reversal potential.
-
To test the effect of CLP257, first establish a baseline EGABA, then bath-apply CLP257 (e.g., 10-100 µM) and repeat the EGABA measurement.
Protocol 2: Induction and Recording of Seizure-Like Activity in an In Vitro Model
This protocol describes how to assess the anti-convulsant effects of CLP257 on epileptiform activity in acute brain slices.
1. Slice Preparation:
-
Prepare acute brain slices as described in Protocol 1.
2. Induction of Seizure-Like Activity:
-
Induce epileptiform activity by perfusing the slices with a modified aCSF. Common methods include:
-
High Potassium Model: Increase the KCl concentration in the aCSF to 8-10 mM.
-
4-Aminopyridine (4-AP) Model: Add 50-100 µM 4-AP to the aCSF.
-
Magnesium-Free Model: Omit MgCl₂ from the aCSF.
-
-
Allow at least 20-30 minutes for the epileptiform activity to stabilize.
3. Electrophysiological Recording:
-
Place a recording electrode (e.g., a glass micropipette filled with aCSF) in the desired brain region (e.g., CA3 region of the hippocampus) to record extracellular field potentials.
-
Record baseline epileptiform activity for at least 10-20 minutes.
-
Bath-apply CLP257 at the desired concentration and continue recording for at least 30-60 minutes.
-
A washout period, where the slice is perfused with aCSF without CLP257, can be included to test for reversibility of the effects.
4. Data Analysis:
-
Analyze the recorded field potentials to quantify the frequency, duration, and amplitude of the epileptiform events (e.g., ictal-like and interictal-like discharges).
-
Compare these parameters before, during, and after CLP257 application to determine its effect on seizure-like activity.
Visualizations
References
- 1. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eneuro.org [eneuro.org]
- 7. CLP 257 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for VU6036864 in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036864 is a potent and highly selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] As a member of the G protein-coupled receptor family, the M5 receptor is predominantly expressed in the central nervous system, particularly in dopamine (B1211576) neurons of the ventral tegmental area and substantia nigra.[1][2] This localization suggests a significant role for M5 in modulating dopamine signaling and related behaviors, making it a compelling target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][3] this compound, with its high selectivity and favorable pharmacokinetic properties, serves as a critical tool for elucidating the specific functions of the M5 receptor in neuronal circuits.[1][2][3][4][5]
These application notes provide a detailed guide for the use of this compound in primary neuronal culture experiments, offering protocols for cell culture, compound application, and suggested experimental designs to investigate the effects of M5 receptor antagonism on neuronal function.
Data Presentation
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity for the human M5 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 20 nM | Human | Calcium Mobilization Assay (CHO cells) | [1][2][3][4][5] |
| Selectivity | >500-fold vs. M1-M4 | Human | Calcium Mobilization Assay (CHO cells) | [1][2][3][4] |
| Brain Exposure (Kp) | 0.68 | Rat | In vivo pharmacokinetics | [1][2][3][4][5] |
| Brain Unbound Exposure (Kp,uu) | 0.65 | Rat | In vivo pharmacokinetics | [1][2][3][4][5] |
| Oral Bioavailability (%F) | >100% | Rat | In vivo pharmacokinetics | [1][2][3][4][5] |
Signaling Pathway
This compound acts as an orthosteric antagonist at the M5 muscarinic acetylcholine receptor. This means it directly competes with the endogenous ligand, acetylcholine (ACh), for the same binding site on the receptor, thereby preventing receptor activation and subsequent downstream signaling.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in primary neuronal cultures. Specific parameters may require optimization depending on the neuronal cell type and experimental goals.
Preparation of Primary Neuronal Cultures
This protocol is adapted from established methods for cortical and hippocampal neuron isolation.[6][7][8]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Papain or Trypsin solution with DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodents according to approved institutional animal care and use committee protocols.
-
Dissect embryonic cortices or hippocampi in ice-cold HBSS.
-
Mince the tissue and incubate in a dissociation enzyme solution (e.g., papain or trypsin with DNase I) at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) on pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 2-3 days.
Application of this compound to Primary Neurons
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Pre-warmed complete Neurobasal medium
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete Neurobasal medium to the final desired concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay, starting with concentrations ranging from 1 nM to 1 µM.
-
Treatment: For antagonist activity assays, a pre-treatment with this compound for 30-60 minutes before the addition of an M5 receptor agonist (e.g., acetylcholine) is recommended. For long-term studies on neuronal development or survival, replace the existing culture medium with the medium containing the desired concentration of this compound.
-
Control: It is crucial to include a vehicle control (DMSO at the same final concentration) in all experiments to account for any solvent effects. The final DMSO concentration should be kept below 0.1% (v/v) to avoid toxicity.
Suggested Experimental Assays
-
Calcium Imaging: To confirm the antagonistic activity of this compound in primary neurons, intracellular calcium levels can be monitored using fluorescent calcium indicators (e.g., Fura-2 AM or Fluo-4 AM). Neurons can be pre-treated with this compound followed by stimulation with an M5 agonist. A reduction in the agonist-induced calcium response would indicate M5 receptor antagonism.
-
Immunocytochemistry: To investigate the effects of M5 antagonism on neuronal morphology, neurons can be cultured in the presence of this compound for several days and then fixed and stained for neuronal markers such as MAP2 (dendrites), Tau (axons), or synaptophysin (synapses).
-
Electrophysiology: Patch-clamp or multi-electrode array (MEA) recordings can be used to assess the effects of this compound on neuronal excitability, synaptic transmission, and network activity.
Experimental Workflow
The following diagram outlines a general workflow for an experiment investigating the effect of this compound on agonist-induced neuronal activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M5 muscarinic acetylcholine receptor in the central nervous system. The protocols and data presented here provide a foundation for researchers to design and execute experiments in primary neuronal cultures to further understand the physiological and pathological functions of M5 and to explore its potential as a therapeutic target. As with any experimental system, optimization of the provided protocols for specific neuronal subtypes and research questions is encouraged.
References
- 1. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Investigating Dopamine Release with the M₅ Negative Allosteric Modulator VU6036864
Audience: Researchers, scientists, and drug development professionals.
Introduction: The M₅ muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor, is uniquely and almost exclusively expressed on dopaminergic neurons within the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[1][2] This localization positions the M₅ receptor as a critical modulator of dopamine (B1211576) signaling, which is implicated in reward, motivation, and motor control. Activation of M₅ receptors by acetylcholine potentiates dopamine neuron firing and subsequent dopamine release in terminal regions like the striatum.[1][3]
VU6036864 is a novel, potent, and highly selective negative allosteric modulator (NAM) of the M₅ receptor.[4][5] As a NAM, this compound binds to a site on the receptor distinct from the acetylcholine binding site, reducing the receptor's response to endogenous activation.[2] Its high selectivity and favorable pharmacokinetic profile make it an invaluable tool for elucidating the precise role of M₅ in modulating dopamine neurotransmission. These application notes provide detailed protocols for utilizing this compound to investigate its effects on dopamine release using ex vivo fast-scan cyclic voltammetry (FSCV) and in vivo microdialysis.
Compound Information: this compound
The key pharmacological and pharmacokinetic parameters of this compound are summarized below, highlighting its suitability as a research tool for M₅ receptor investigation.[4][5]
| Parameter | Value | Species | Notes |
| Potency (IC₅₀) | 20 nM | Human | Half-maximal inhibitory concentration at the M₅ receptor. |
| Selectivity | >500-fold | Human | Over M₁, M₂, M₃, and M₄ muscarinic receptor subtypes. |
| Brain Exposure (Kₚ) | 0.68 | Rat | Ratio of total drug concentration in the brain to plasma. |
| Unbound Brain Exp. (Kₚ,ᵤᵤ) | 0.65 | Rat | Ratio of unbound drug concentration in brain to plasma. |
| Oral Bioavailability (%F) | >100% | Rat | Percentage of drug that reaches systemic circulation. |
Mechanism of Action and Signaling Pathway
M₅ receptors are coupled to Gαq proteins.[6] The binding of acetylcholine (ACh) initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in increased intracellular calcium (Ca²⁺) and enhanced neuronal excitability, ultimately promoting dopamine release.[1] this compound, as a negative allosteric modulator, attenuates this signaling cascade without competing with the endogenous ligand, thereby reducing M₅-mediated dopamine release.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
VU6036864 in DMSO: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with VU6036864, specifically addressing its solubility and stability in dimethyl sulfoxide (B87167) (DMSO). As a novel triazolopyridine-based M5 muscarinic acetylcholine (B1216132) receptor antagonist, understanding its behavior in this common solvent is critical for experimental success.
Executive Summary
While specific quantitative data on the solubility and long-term stability of this compound in DMSO is not extensively published, this guide offers a framework for researchers to make these determinations in their own laboratories. The following sections provide recommended experimental protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.
Data Presentation: Solubility and Stability
Table 1: Experimentally Determined Solubility of this compound in DMSO
| Parameter | Value | Conditions | Method of Determination |
| Maximum Solubility | e.g., 50 mg/mL | 25°C, gentle vortexing for 1 min | Visual inspection for particulates |
| Molar Solubility | e.g., 125.5 mM | 25°C, gentle vortexing for 1 min | Calculation from mg/mL |
Table 2: Stability of this compound in DMSO Solution
| Storage Condition | Concentration | Duration | Percent Degradation | Analytical Method |
| Room Temperature (20-25°C) | e.g., 10 mM | 24 hours | e.g., <1% | HPLC-UV |
| 4°C | e.g., 10 mM | 7 days | e.g., <2% | HPLC-UV |
| -20°C | e.g., 10 mM | 30 days | e.g., <5% | HPLC-UV |
| -80°C | e.g., 10 mM | 90 days | e.g., <5% | HPLC-UV |
| Freeze-Thaw Cycles (-20°C to RT) | e.g., 10 mM | 5 cycles | e.g., <2% | HPLC-UV |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
-
Preparation: Weigh out a precise amount of this compound powder (e.g., 5 mg).
-
Dissolution: Add a small, measured volume of anhydrous DMSO (e.g., 100 µL) to the powder.
-
Vortexing: Gently vortex the solution for 1 minute to facilitate dissolution.
-
Observation: Visually inspect the solution against a light source for any undissolved particulates.
-
Incremental Addition: If the compound has fully dissolved, continue to add small, measured volumes of DMSO, vortexing after each addition, until the solution becomes saturated (i.e., particulates remain after vortexing).
-
Calculation: Calculate the solubility in mg/mL based on the total amount of compound dissolved in the final volume of DMSO.
Protocol 2: Assessment of this compound Stability in DMSO
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into several small, tightly sealed vials to minimize the impact of repeated freeze-thaw cycles on the main stock.
-
Initial Analysis (Time Zero): Immediately analyze one aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the initial purity and concentration.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 7 days, 30 days), retrieve an aliquot from each storage condition and re-analyze it using the same analytical method.
-
Freeze-Thaw Cycle Analysis: For freeze-thaw stability, subject an aliquot to repeated cycles of freezing at -20°C and thawing at room temperature. Analyze the aliquot after a predetermined number of cycles (e.g., 3, 5, 10 cycles).
-
Data Comparison: Compare the purity and concentration data from each time point and condition to the initial "time zero" data to determine the extent of degradation.
Troubleshooting and FAQs
Q1: My this compound is not dissolving in DMSO at the desired concentration.
-
A1: Possible Causes and Solutions:
-
Inadequate Mixing: Ensure the solution is being vortexed or sonicated sufficiently to aid dissolution.
-
Low-Quality DMSO: Use anhydrous, high-purity DMSO. Water content in DMSO can affect the solubility of some compounds.
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution that is above the maximum solubility of this compound in DMSO. Refer to your experimentally determined solubility data or perform a solubility test as described in Protocol 1. Consider preparing a more dilute solution.
-
Q2: I see precipitation in my this compound stock solution after storage at -20°C.
-
A2: Possible Causes and Solutions:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can sometimes lead to precipitation. It is best practice to aliquot your stock solution into smaller, single-use volumes.
-
Concentration Too High: The concentration of your stock solution may be too high to remain in solution at low temperatures. If the precipitate redissolves upon warming and gentle vortexing, the compound is likely stable, but you may consider preparing a less concentrated stock for long-term storage.
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere, which can cause some compounds to precipitate. Ensure your vials are tightly sealed.
-
Q3: How should I store my this compound stock solution in DMSO?
-
A3: Recommended Storage:
-
For short-term storage (up to a few days), 4°C is generally acceptable.
-
For long-term storage, it is recommended to store aliquots at -20°C or -80°C. Aliquoting is crucial to avoid multiple freeze-thaw cycles of the main stock.
-
Q4: Can I sonicate my this compound solution to aid dissolution?
-
A4: General Guidance:
-
Gentle sonication can be used to aid in the dissolution of this compound. However, prolonged or high-energy sonication can potentially lead to the degradation of some compounds. A brief period of sonication in a water bath is generally considered safe.
-
Q5: Is this compound sensitive to light?
-
A5: Precautionary Measures:
-
While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store stock solutions in amber vials or vials wrapped in foil to protect them from light, especially for long-term storage.
-
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for preparing and storing a this compound solution in DMSO for use in experiments.
Caption: Workflow for preparing and storing this compound in DMSO.
Interpreting unexpected results with VU6036864
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6036864, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We observed an oral bioavailability (%F) greater than 100% for this compound in our preclinical studies. Is this an expected result?
A1: Yes, an apparent oral bioavailability exceeding 100% has been reported for this compound and is considered an unexpected, though not anomalous, in vivo pharmacokinetic (IVIVC) result.[1][2][3][4] This phenomenon can occur due to several factors, including but not limited to underestimation of clearance, analytical errors, or enterohepatic recirculation. It is crucial to ensure accurate quantification methods and consider potential metabolic pathways that could contribute to this observation.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a high-quality antagonist tool compound for the M5 muscarinic acetylcholine receptor.[1][2][3][4] It exhibits exquisite potency with a human M5 IC50 of 20 nM.[2][3][4] Full displacement of radioligand in binding assays suggests an orthosteric mechanism of action.[2]
Q3: How selective is this compound for the M5 receptor over other muscarinic subtypes?
A3: this compound demonstrates good subtype selectivity, with over 500-fold selectivity against human M1-M4 receptors.[2][3][4] This high selectivity makes it a valuable tool for specifically studying the biological functions of the M5 receptor.
Q4: Are there any known off-target effects for this compound?
A4: The primary characterization of this compound has focused on its high selectivity against other muscarinic acetylcholine receptor subtypes (M1-4). While extensive off-target screening panels are a standard part of drug development, publicly available information on broader off-target effects is limited. Researchers should always consider performing their own comprehensive selectivity profiling in relevant cell lines or systems to rule out potential confounding off-target activities.
Troubleshooting Guides
Issue: Inconsistent IC50 values in functional assays.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell passage number and health. Verify M5 receptor expression levels. |
| Assay conditions | Optimize agonist (e.g., acetylcholine) concentration to be at EC80 for consistent inhibition curves.[2] |
| Compound stability | Prepare fresh stock solutions of this compound and protect from light and repeated freeze-thaw cycles. |
| Reagent quality | Use high-purity reagents and regularly check for contamination. |
Issue: Difficulty replicating in vivo pharmacokinetic (PK) profile.
| Possible Cause | Troubleshooting Step |
| Dosing vehicle | Ensure complete solubilization of this compound in the chosen vehicle. |
| Animal strain/sex differences | Be aware of potential sex-specific differences in metabolism and dopamine (B1211576) release, which have been noted for M5 modulators.[1] |
| Analytical method | Validate the LC-MS/MS method for quantification in plasma and brain tissue to ensure accuracy and precision. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Human M5 IC50 | 20 nM | [2][3][4] |
| Selectivity vs. M1-4 | >500-fold | [2][3][4] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Brain Exposure (Kp) | 0.68 | [2][3][4] |
| Brain Exposure (Kp,uu) | 0.65 | [2][3][4] |
| Oral Bioavailability (%F) | > 100% | [2][3][4] |
Experimental Protocols
Calcium Mobilization Assay for M5 Receptor Antagonism
This protocol is a generalized procedure based on standard methods for assessing GPCR-mediated calcium mobilization.
-
Cell Culture: Culture CHO cells stably expressing the human M5 muscarinic receptor in appropriate media.
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates at a density optimized for a confluent monolayer.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add an EC80 concentration of a muscarinic agonist (e.g., acetylcholine) to stimulate calcium release.
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescent plate reader.
-
Data Analysis: Calculate the percent inhibition of the agonist response by this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: M5 receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Technical Support Center: Optimizing VU6036864 Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use VU6036864, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR) antagonist, in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-quality antagonist tool compound for the M5 muscarinic acetylcholine receptor.[1][2][3][4][5] It is a potent and selective small molecule inhibitor, meaning it blocks the activity of the M5 receptor.[1][2][3][4][5] The M5 receptor is a G-protein coupled receptor (GPCR) that, when activated, typically signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7][8] this compound prevents this signaling cascade by blocking the binding of agonists to the M5 receptor.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A good starting point for this compound in cell-based assays is to perform a dose-response experiment. Given its high potency (human M5 IC50 = 20 nM), a concentration range spanning from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.[1][2][3][4][5]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[9][10][11][12] It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility.[10][11] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working dilutions, dilute the DMSO stock directly into your cell culture medium, ensuring the final DMSO concentration remains low (ideally ≤ 0.1% and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.[10][12][13]
Q4: What is the recommended incubation time for this compound in cell-based assays?
A4: The optimal incubation time will depend on the specific assay and the biological question being addressed. For antagonist functional assays, such as calcium flux or IP-One assays, a pre-incubation period of 15-30 minutes with this compound before adding the agonist is common.[14] For longer-term assays, such as cell proliferation or gene expression studies, incubation times can range from 24 to 72 hours. It is recommended to perform a time-course experiment to determine the ideal incubation period for your experimental setup.
Q5: Am I likely to encounter off-target effects with this compound?
A5: this compound exhibits high selectivity for the M5 receptor over other muscarinic subtypes (M1-M4).[1][2][3][4][5] However, like any small molecule inhibitor, off-target effects can occur, particularly at high concentrations.[15] If the effective concentration in your assay is significantly higher than its known IC50, or if you observe unexpected cellular phenotypes, it is important to consider and investigate potential off-target effects.[15] Using a structurally different M5 antagonist as a control can help validate that the observed effects are specific to M5 inhibition.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Human M5 Muscarinic Acetylcholine Receptor | [1][2][3][4][5] |
| Mechanism of Action | Antagonist | [14][16] |
| Human M5 IC50 | 20 nM | [1][2][3][4][5] |
| Selectivity | >500-fold against human M1-M4 | [1][2][3][4][5] |
| Recommended Stock Solvent | DMSO | [9][10][11][12] |
| Recommended Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | [10][12][13] |
Experimental Protocols
Protocol 1: Calcium Flux Assay for M5 Receptor Antagonism
This protocol is designed to measure the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing the M5 receptor.
Materials:
-
Cells expressing the M5 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
M5 receptor agonist (e.g., Acetylcholine, Carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Methodology:
-
Cell Seeding: Seed M5-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in HBSS with HEPES.
-
Prepare the M5 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Wash the cells with HBSS with HEPES to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature, protected from light.
-
Place the plate in the fluorescence reader and begin kinetic reading.
-
After establishing a stable baseline, use the automated injector to add the M5 agonist to all wells.
-
Continue to record the fluorescence signal for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Plot the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay
This protocol is to determine if this compound exhibits cytotoxic effects at the concentrations used in your primary assays.
Materials:
-
Cell line of interest
-
This compound
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
96-well clear or white microplates (depending on the viability reagent)
-
Plate reader (fluorescence or luminescence)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The concentration range should cover and exceed the concentrations used in your functional assays.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
-
Incubation: Treat the cells with the this compound dilutions and incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Normalize the data to the untreated control and plot cell viability against the concentration of this compound to determine if there is a cytotoxic effect.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect of this compound observed | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh dilutions from a new aliquot of the stock solution. |
| Low Receptor Expression: The cell line may have low or no expression of the M5 receptor. | Confirm M5 receptor expression using RT-PCR, Western blot, or by testing a known M5 agonist. | |
| Incorrect Assay Conditions: Suboptimal agonist concentration or incubation times. | Optimize the agonist concentration to be in the EC50-EC80 range. Perform a time-course experiment for this compound pre-incubation. | |
| Inconsistent results between experiments | Cell Passage Number: High passage number can lead to phenotypic drift and altered receptor expression. | Use cells within a consistent and low passage number range. |
| DMSO Concentration: Variation in the final DMSO concentration across wells or plates. | Ensure the final DMSO concentration is consistent in all wells, including controls. | |
| Compound Precipitation: Poor solubility of this compound in the aqueous assay buffer. | Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. Vortex well after adding the compound to the medium. | |
| High background or "noisy" signal | Cell Health: Cells are unhealthy, stressed, or overgrown. | Ensure cells are healthy and seeded at an optimal density. |
| Assay Reagent Issues: Expired or improperly stored reagents. | Use fresh, high-quality reagents and store them according to the manufacturer's instructions. | |
| Unexpected Cytotoxicity | High DMSO Concentration: The final DMSO concentration is too high for the cell line. | Perform a DMSO tolerance test for your specific cell line and keep the final concentration below the toxic threshold (typically <0.5%).[10][13] |
| Off-Target Effects: At high concentrations, this compound may be inhibiting other essential cellular targets. | Perform a cytotoxicity assay to determine the toxic concentration range. If it overlaps with your effective concentration, consider using a lower concentration or a different M5 antagonist for comparison.[15] | |
| Compound Instability: The compound may be degrading in the cell culture medium over long incubation periods, forming toxic byproducts.[17] | For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals. |
Visualizations
Caption: M5 Muscarinic Receptor Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. himedialabs.com [himedialabs.com]
- 12. researchgate.net [researchgate.net]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6036864 pharmacokinetic challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VU6036864, a selective M5 muscarinic acetylcholine (B1216132) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the main pharmacokinetic properties of this compound?
A1: this compound is a potent and selective M5 antagonist with desirable pharmacokinetic properties for a tool compound. It exhibits high oral bioavailability in rats, good brain exposure, and has been optimized to overcome challenges like P-gp mediated efflux that were observed in earlier compounds.[1][2][3][4][5][6]
Q2: Is this compound brain penetrant?
A2: Yes, this compound has desirable brain exposure with a reported brain-to-plasma concentration ratio (Kp) of 0.68 and an unbound brain-to-unbound plasma concentration ratio (Kp,uu) of 0.65.[1][3][5][6] This indicates that the compound can effectively cross the blood-brain barrier to engage its central nervous system target.
Q3: What is the oral bioavailability of this compound?
A3: The oral bioavailability of this compound has been shown to be high in rats, with a reported value of over 100% in some studies.[1][3][5][6] However, there is a significant species difference, with much lower oral bioavailability observed in dogs (9%).[2] Researchers should consider these species-specific differences when designing in vivo studies.
Q4: How was the metabolic stability of this compound improved?
A4: During the development of this compound, a metabolic soft spot was identified on a precursor compound. To enhance metabolic stability, deuterium (B1214612) was incorporated at this position. This application of the kinetic isotope effect resulted in a lower rate of metabolism and a longer half-life for this compound compared to its non-deuterated analog.[4]
Troubleshooting Guides
Issue 1: Low or inconsistent oral bioavailability in animal models.
Possible Cause:
-
Species Differences: As documented, there are significant differences in the oral bioavailability of this compound between rats (>100%) and dogs (9%).[1][2] Your animal model may exhibit unique metabolic or absorption characteristics.
-
Formulation Issues: The vehicle used for oral administration can significantly impact absorption. For a related compound, bioavailability was improved when formulated as an HCl salt compared to a suspension in 10% Tween 80 in water.[2]
-
P-glycoprotein (P-gp) Efflux: While this compound was designed to avoid P-gp recognition, this can be a challenge with other compounds in this class.[2][4] If you are working with analogs, P-gp mediated efflux could be a contributing factor to low oral bioavailability and brain penetration.
Solutions:
-
Verify Species-Specific Pharmacokinetics: Conduct a pilot pharmacokinetic study in your chosen animal model to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.
-
Optimize Formulation:
-
If using a suspension, ensure it is homogenous and the particle size is appropriate for oral dosing.
-
Consider salt formation (e.g., HCl salt) to potentially improve solubility and absorption.[2]
-
Experiment with different pharmaceutically acceptable vehicles.
-
-
Assess P-gp Involvement (for related compounds): If working with analogs of this compound, consider conducting an in vitro P-gp substrate assay to determine if the compound is a substrate for this efflux transporter.
Issue 2: Poor solubility in aqueous buffers for in vitro assays.
Possible Cause:
-
Physicochemical Properties: Like many small molecule inhibitors, this compound may have limited aqueous solubility, which can affect the accuracy of in vitro experiments.
Solutions:
-
Use of Co-solvents: Prepare stock solutions in an organic solvent like DMSO and then dilute into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay performance.
-
pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the buffer.
-
Inclusion of Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility, but first verify that these agents do not interfere with your assay.
-
Salt Forms: If you have access to different salt forms of the compound, they may exhibit different solubility profiles.
Pharmacokinetic Data Summary
| Parameter | Value | Species | Notes | Reference |
| Human M5 IC50 | 20 nM | Human | In vitro potency | [1][3][5][6] |
| Selectivity | >500-fold vs M1-4 | Human | In vitro selectivity | [1][3][5][6] |
| Brain Exposure (Kp) | 0.68 | Rat | In vivo brain penetration | [1][3][5][6] |
| Unbound Brain Exposure (Kp,uu) | 0.65 | Rat | In vivo unbound brain penetration | [1][3][5][6] |
| Oral Bioavailability (%F) | > 100% | Rat | High oral absorption | [1][3][5][6] |
| Oral Bioavailability (%F) | 9% | Dog | Significant species difference | [2] |
| Plasma Clearance (CLp) | 15.6 mL/min/kg | Rat | Intravenous administration | [2] |
| Volume of Distribution (Vss) | 1.68 L/kg | Rat | Intravenous administration | [2] |
| Half-life (t1/2) | 11 h | Rat | Intravenous administration | [2] |
| Cmax (Oral) | 853 ng/mL | Rat | 3 mg/kg, HCl salt formulation | [2] |
| Tmax (Oral) | 3.0 h | Rat | 3 mg/kg, HCl salt formulation | [2] |
Experimental Protocols
In Vivo Pharmacokinetic Study (Rat Model)
This is a generalized protocol based on standard practices in the field. Specific details should be optimized for your laboratory and experimental goals.
-
Animal Model: Male Sprague-Dawley rats (or other appropriate strain).
-
Housing: House animals in standard conditions with ad libitum access to food and water. Acclimate animals for at least 3 days prior to the study.
-
Drug Formulation:
-
Intravenous (IV): Prepare this compound in a suitable vehicle for IV administration (e.g., saline with a co-solvent like PEG400).
-
Oral (PO): Prepare this compound in a vehicle such as 10% Tween 80 in water or as an HCl salt in water.[2]
-
-
Dosing:
-
IV: Administer a single bolus dose via the tail vein.
-
PO: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection (for Kp determination): At a terminal time point, euthanize the animals and collect the brain. Homogenize the brain tissue.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the concentration-time data.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Troubleshooting low oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Minimizing non-specific binding of VU6036864
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of VU6036864 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It exhibits high selectivity for the human M5 receptor with an IC50 of 20 nM and shows over 500-fold selectivity against other human muscarinic receptor subtypes (M1-4).[1][2][3][4] this compound acts as an orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine, thereby blocking receptor activation.[1]
Q2: What are the known pharmacokinetic properties of this compound?
This compound has been shown to have desirable brain exposure and high oral bioavailability.[1][2][3][4]
| Property | Value | Reference |
| Human M5 IC50 | 20 nM | [1][3] |
| Selectivity vs. M1-4 | >500-fold | [1][3] |
| Brain Exposure (Kp) | 0.68 | [1][2] |
| Brain Exposure (Kp,uu) | 0.65 | [1][2] |
| Oral Bioavailability (%F) | >100% | [1][2][3] |
Q3: What are the common causes of non-specific binding for small molecules like this compound?
Non-specific binding can arise from several factors, including:
-
Hydrophobic interactions: Compounds with high lipophilicity can non-selectively associate with lipids in cell membranes and other hydrophobic surfaces.
-
Electrostatic interactions: Charged molecules can interact non-specifically with oppositely charged surfaces on proteins or assay plates.
-
Binding to assay components: The compound may bind to plasticware, filters, or other components of the assay system.
-
High compound concentration: Using concentrations of this compound that are significantly higher than its Kd for the M5 receptor can lead to binding to lower-affinity, non-target sites.
Troubleshooting Guides
Issue 1: High background signal in radioligand binding assays.
High non-specific binding in a radioligand binding assay can obscure the specific signal. Ideally, non-specific binding should be less than 50% of the total binding.[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd.[5] Ensure the radiochemical purity is high (>90%).[5] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein per assay tube (typically 100-500 µg is a good starting range).[5] Ensure thorough washing of membranes to remove any endogenous ligands.[5] |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure equilibrium is reached for specific binding.[5] |
| Assay Buffer Composition | - Add Bovine Serum Albumin (BSA): Include 0.1-1% BSA in your assay buffer to block non-specific binding sites on the assay tube and filter mats.[6] - Increase Ionic Strength: Adding NaCl can help to disrupt electrostatic interactions.[6][7] - Add a Detergent: A low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) can help to reduce hydrophobic interactions.[7] |
| Washing Steps | Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[5] |
Experimental Workflow for a Radioligand Binding Assay:
Caption: Workflow for a typical radioligand binding assay.
Issue 2: Inconsistent results in functional assays (e.g., Calcium Mobilization, GTPγS).
Non-specific binding can lead to variability and artifacts in functional assays.
Troubleshooting for Calcium Mobilization Assays:
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | Test this compound alone at the highest concentration used in the assay to check for intrinsic fluorescence that could interfere with the calcium-sensitive dye signal. |
| Cell Health and Density | Ensure consistent cell seeding density and viability. Over-confluent or unhealthy cells can respond poorly and inconsistently. |
| Assay Buffer | Include 0.1% BSA in the assay buffer to reduce non-specific binding of this compound to the cells or plate. |
| Antagonist Pre-incubation Time | Optimize the pre-incubation time of this compound before adding the agonist to ensure it has reached its binding site. |
Troubleshooting for GTPγS Binding Assays:
| Potential Cause | Troubleshooting Steps |
| High Basal Binding | High concentrations of NaCl can help reduce basal GTPγS binding.[8] The optimal concentration of GDP should be determined for your system.[8] |
| High Non-specific Binding | Include a control with a high concentration (e.g., 10 µM) of unlabeled GTPγS to determine non-specific binding.[8] Ensure proper and rapid washing steps in filtration-based assays.[8] |
| Assay Buffer | As with other assays, the inclusion of 0.1% BSA can be beneficial. |
Logical Workflow for Troubleshooting Non-Specific Binding:
Caption: A decision-making workflow for troubleshooting non-specific binding.
Detailed Experimental Protocols
Protocol: Radioligand Competition Binding Assay
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human M5 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) supplemented with 0.1% BSA.
-
Reaction Setup:
-
In a 96-well plate, add assay buffer.
-
Add a fixed concentration of a suitable M5-selective radioligand (e.g., [3H]-NMS) at a concentration close to its Kd.
-
Add increasing concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a known M5 antagonist (e.g., 10 µM atropine).
-
Initiate the binding reaction by adding the cell membranes (e.g., 20-50 µg protein/well).
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly harvest the contents of the wells onto glass fiber filters pre-soaked in a solution like 0.3% polyethylenimine. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
Protocol: Calcium Mobilization Functional Assay
-
Cell Culture: Plate cells expressing the M5 receptor in a 96- or 384-well black-walled, clear-bottom plate and grow to near confluence.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in an appropriate assay buffer (e.g., HBSS) containing 0.1% BSA and an organic anion transport inhibitor like probenecid.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by incubation at room temperature for 20-30 minutes to allow for de-esterification of the dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for a determined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Record a baseline fluorescence reading.
-
Add a pre-determined concentration of an M5 agonist (e.g., acetylcholine at its EC80) to all wells.
-
Immediately begin kinetic measurement of the fluorescence signal for 2-3 minutes.
-
-
Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium response. Plot the response versus the log concentration of this compound to calculate the IC50.
M5 Receptor Signaling Pathway:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
VU6036864 drug metabolism and pharmacokinetic (DMPK) profile issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the drug metabolism and pharmacokinetic (DMPK) profile of VU6036864, a selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general DMPK profile of this compound?
A1: this compound is characterized by a favorable DMPK profile, making it a high-quality antagonist tool compound for in vivo studies. Key features include exquisite potency, high selectivity, desirable brain exposure, and high oral bioavailability.[1][2][3][4][5]
Q2: Is this compound orally bioavailable?
A2: Yes, this compound exhibits high oral bioavailability, with studies reporting it to be greater than 100%.[1][2][3][4][5] This high bioavailability is a desirable characteristic for an in vivo tool compound.
Q3: Does this compound penetrate the central nervous system (CNS)?
A3: Yes, this compound has desirable brain exposure with a reported brain-to-plasma partition coefficient (Kp) of 0.68 and an unbound brain-to-plasma partition coefficient (Kp,uu) of 0.65.[1][2][3][4]
Q4: What is the selectivity profile of this compound?
A4: this compound is a highly selective antagonist for the M5 muscarinic acetylcholine receptor, with an IC50 of 20 nM for human M5. It shows over 500-fold selectivity against human M1-4 subtypes.[1][2][3][4][5]
Troubleshooting Guide
Issue 1: Observed Oral Bioavailability Exceeding 100%
Researchers observing an apparent absolute oral bioavailability (%F) greater than 100% may need to investigate potential experimental artifacts or compound-specific properties.
Possible Causes and Troubleshooting Steps:
-
Non-linear Pharmacokinetics: Saturation of clearance mechanisms at higher oral doses compared to intravenous doses can lead to a disproportionate increase in exposure.
-
Recommendation: Conduct dose-escalation studies for both intravenous and oral routes to assess dose proportionality of exposure (AUC).
-
-
Underestimation of IV Clearance: Inaccurate measurement of the intravenous area under the curve (AUC) can lead to a calculated bioavailability of over 100%.
-
Recommendation: Ensure the IV study has a sufficiently long sampling duration to accurately capture the terminal elimination phase. Re-evaluate the analytical method for any issues with sensitivity or stability.
-
-
Transporter-Mediated Absorption/Efflux: Interactions with uptake or efflux transporters in the gut and liver can influence bioavailability.
-
Recommendation: Investigate potential interactions with relevant transporters (e.g., P-gp) using in vitro assays.
-
-
Metabolic Differences Between Routes of Administration: First-pass metabolism can differ significantly from systemic metabolism.
-
Recommendation: Analyze metabolite profiles in plasma and excreta following both IV and oral administration to identify any route-specific metabolic pathways.
-
Issue 2: Potential for Cytochrome P450 (CYP) Inhibition
While the overall CYP inhibition profile of this compound is considered acceptable, some marginal inhibitory activity against CYP2D6 and CYP3A4 has been noted.[2]
Possible Causes and Troubleshooting Steps:
-
Co-administered Compounds: If conducting in vivo studies with other compounds, their metabolism via CYP2D6 or CYP3A4 could be affected.
-
Recommendation: Review the metabolic pathways of any co-administered drugs. If they are known substrates of CYP2D6 or CYP3A4, consider potential drug-drug interactions.
-
-
In Vitro to In Vivo Correlation: Marginal in vitro inhibition may or may not translate to significant in vivo effects.
-
Recommendation: If there are concerns about in vivo CYP inhibition, conduct a pharmacokinetic study with known sensitive substrates of CYP2D6 and CYP3A4 in the presence and absence of this compound.
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Potency | |||
| human M5 IC50 | 20 nM | Human | [1][2][3][4][5] |
| Selectivity | |||
| vs. human M1-4 | >500-fold | Human | [1][2][3][4][5] |
| Pharmacokinetics | |||
| Oral Bioavailability (%F) | > 100% | Not Specified | [1][2][3][4][5] |
| Brain-to-Plasma Partition Coefficient (Kp) | 0.68 | Not Specified | [1][2][3][4] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.65 | Not Specified | [1][2][3][4] |
| CYP Inhibition | |||
| General Profile | Acceptable | In vitro | [2] |
| Marginal Inhibition | CYP2D6, CYP3A4 | In vitro | [2] |
Experimental Protocols
Metabolic Stability Assessment in Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolic stability of this compound.
-
Materials: this compound, liver microsomes (from relevant species), NADPH regenerating system, phosphate (B84403) buffer, positive control compound (e.g., testosterone), analytical standards, LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and this compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Visualizations
Caption: M5 Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: General DMPK Experimental Workflow for a CNS Drug Candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating the CYP Inhibition Potential of VU6036864
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the potential for Cytochrome P450 (CYP) inhibition by VU6036864, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. Given the absence of direct experimental data on the CYP inhibition profile of this compound in publicly available literature, this guide offers a framework for investigation, including predictive approaches, standardized experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its CYP inhibition potential a concern?
A1: this compound is a novel triazolopyridine-based antagonist of the M5 muscarinic acetylcholine receptor, showing high potency (human M5 IC50 = 20 nM) and selectivity.[1][2][3][4] As with any new chemical entity intended for further development, assessing its potential to inhibit CYP enzymes is crucial. CYP enzymes are the primary drivers of drug metabolism, and their inhibition can lead to drug-drug interactions (DDIs), potentially causing adverse effects due to altered pharmacokinetic profiles of co-administered drugs.[5][6]
Q2: Is there any available data on the CYP inhibition profile of this compound?
A2: As of the latest literature review, there is no publicly available experimental data specifically detailing the inhibitory effects of this compound on various Cytochrome P450 isoforms.
Q3: Are there any structural alerts in this compound that suggest a potential for CYP inhibition?
A3: this compound belongs to the triazolopyridine class of compounds. While not definitive, some compounds containing a triazole moiety have been associated with CYP inhibition, particularly in the context of antifungal agents that target fungal CYP51.[7] Additionally, predictive models for "Triazolopyridine" as a general class have indicated a potential for "High CYP Inhibitory Promiscuity".[8] However, this is a general prediction and may not be representative of this compound's specific activity. A thorough in silico and in vitro evaluation is necessary to determine its actual profile.
Q4: How does the mechanism of action of this compound relate to CYP inhibition?
A4: this compound acts as an antagonist at the M5 muscarinic acetylcholine receptor, which is coupled to Gq/11 proteins.[5][6] This signaling pathway primarily involves the activation of phospholipase C, leading to an increase in intracellular calcium.[5][6] Currently, there is no direct, well-established link in the scientific literature between the Gq/11 signaling cascade initiated by M5 receptor antagonism and the direct regulation of CYP enzyme expression or activity. Therefore, any potential CYP inhibition by this compound is more likely to be a direct interaction with the enzymes themselves rather than an indirect effect through its primary pharmacological target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in in vitro CYP inhibition assay results. | Inconsistent concentrations of this compound, human liver microsomes, or cofactors. Pipetting errors. | Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and consider automated liquid handlers for improved precision. |
| Precipitation of this compound in the incubation mixture. | The concentration of this compound exceeds its aqueous solubility in the final assay buffer. | Determine the aqueous solubility of this compound in the assay buffer. If necessary, adjust the concentration range or use a co-solvent (e.g., DMSO), ensuring the final concentration of the co-solvent does not affect enzyme activity. |
| Observed inhibition appears to be time-dependent. | This compound or a metabolite may be forming a covalent bond with the CYP enzyme, leading to irreversible inhibition. | Conduct a time-dependent inhibition (TDI) assay, which involves pre-incubating this compound with microsomes and NADPH for various times before adding the probe substrate.[8] |
| In silico predictions do not align with in vitro results. | Differences in the algorithms and training datasets of the predictive models. The complexity of biological systems is not fully captured by in silico models. | In vitro experimental data should always be considered the gold standard. Use in silico predictions as a preliminary screening tool to guide experimental design. |
Predictive Analysis of CYP Inhibition
In the absence of experimental data, in silico predictive models can provide an initial assessment of the potential for CYP inhibition. Several commercially available and free web-based tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound, including its likelihood of inhibiting various CYP isoforms.
Recommended Approach:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This is a textual representation of the molecule's structure.
-
Utilize one or more ADMET prediction platforms. Examples include commercial software like ADMET Predictor® or free web servers such as ADMETlab 2.0, SuperCYPsPred, or CYPlebrity.[8][9][10]
-
Input the SMILES string into the platform to generate a CYP inhibition profile. These tools typically provide a qualitative prediction (e.g., inhibitor/non-inhibitor) and sometimes a probability score.
Hypothetical Predicted CYP Inhibition Profile for this compound:
The following table is a hypothetical representation of what a predictive output might look like. This is not experimental data and should be confirmed with in vitro assays.
| CYP Isoform | Predicted Inhibition | Confidence Score |
| CYP1A2 | Non-inhibitor | 0.85 |
| CYP2C9 | Inhibitor | 0.72 |
| CYP2C19 | Inhibitor | 0.68 |
| CYP2D6 | Non-inhibitor | 0.91 |
| CYP3A4 | Inhibitor | 0.79 |
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Specific probe substrates for each CYP isoform (see table below)
-
Specific positive control inhibitors for each CYP isoform
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
96-well plates
-
LC-MS/MS system for metabolite quantification
CYP Isoform-Specific Reagents:
| CYP Isoform | Probe Substrate | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Furafylline |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
Procedure:
-
Prepare Stock Solutions: Dissolve this compound and positive control inhibitors in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Prepare Incubation Mixtures: In a 96-well plate, combine phosphate buffer, human liver microsomes, and the specific probe substrate for the CYP isoform being tested.
-
Add Inhibitor: Add varying concentrations of this compound (or the positive control inhibitor) to the wells. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Add the NADPH regenerating system to all wells to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which will also precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for in vitro CYP inhibition IC50 determination.
Caption: M5 muscarinic receptor signaling pathway and the antagonistic action of this compound.
References
- 1. platform.softwareone.com [platform.softwareone.com]
- 2. Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 9. ADMETlab 2.0 [admetmesh.scbdd.com]
- 10. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU6036864 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M5-selective negative allosteric modulator (NAM), VU6036864.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] It functions as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the acetylcholine binding site to inhibit its activation.[1][3] this compound exhibits high selectivity for the M5 receptor subtype over M1-M4 subtypes.[2][4][5]
Q2: What is the primary signaling pathway affected by this compound?
A2: The M5 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Its activation by acetylcholine typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various downstream cellular responses. As a negative allosteric modulator, this compound inhibits this signaling cascade.
M5 Receptor Signaling Pathway
Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Q3: What are the recommended vehicles for in vivo delivery of this compound?
A3: For a related M5 antagonist, a vehicle of 10% Tween 80 in water has been successfully used for oral administration in rats.[2] Given that this compound is a tool compound from the same research program, this is a reasonable starting point. For other M5 NAMs like ML375, an aqueous suspension of 30% (w/v) 2-hydroxypropyl-β-cyclodextrin has been used for oral dosing. It is always recommended to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for in vivo studies.
Q4: What are the typical routes of administration and dosages for this compound?
A4: this compound has high oral bioavailability (>100%) in rats, making oral gavage a suitable and common route of administration.[2][4][5] In dose-escalation studies in rats, oral doses of 3, 10, 30, and 100 mg/kg have been used.[2] The choice of dose will depend on the specific research question and animal model. It is advisable to conduct a pilot dose-response study to determine the optimal dose for your specific experimental endpoint.
Troubleshooting Guide
This guide addresses potential issues that may arise during the in vivo delivery of this compound.
Issue 1: Inconsistent or lack of behavioral/physiological effects.
| Potential Cause | Troubleshooting Step |
| Improper Compound Formulation | - Ensure this compound is fully dissolved or homogenously suspended in the vehicle. Sonication may aid in dissolution. - Prepare fresh formulations for each experiment to avoid degradation. - Verify the pH of the formulation to ensure it is within a physiologically acceptable range. |
| Incorrect Dosing | - Double-check all calculations for dose, concentration, and volume. - For oral gavage, ensure proper technique to avoid accidental administration into the trachea. Observe the animal for any signs of respiratory distress post-dosing. |
| Pharmacokinetic Variability | - Consider the time to maximum plasma concentration (Tmax) when planning the timing of behavioral or physiological measurements. For a related compound, Tmax was observed at 3.0 hours in rats after oral dosing.[2] - Be aware of potential differences in metabolism and clearance between animal species and even strains. |
| Biological Variability | - Ensure consistent animal handling and experimental conditions to minimize stress-induced variability. - Use age- and weight-matched animals for all experimental groups. - Consider potential sex differences in response to the compound. |
Issue 2: Adverse events or toxicity observed in animals.
| Potential Cause | Troubleshooting Step |
| High Compound Dose | - In rat studies, exposure of a related compound plateaued between 10 and 30 mg/kg, suggesting decreased absorption at higher doses.[2] Doses above this range may not provide additional efficacy and could increase the risk of off-target effects. - Conduct a dose-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Vehicle Toxicity | - Ensure the chosen vehicle is well-tolerated at the administered volume. - Include a vehicle-only control group in all experiments to assess any effects of the vehicle itself. |
| Off-Target Effects | - Although this compound is highly selective, at high concentrations, the risk of off-target activity increases.[2][4][5] - If unexpected phenotypes are observed, consider performing a broader screen for off-target activities. |
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | IC50 (nM) | Selectivity vs. hM5 |
| Human M5 | 20 | - |
| Human M1 | >10,000 | >500-fold |
| Human M2 | >10,000 | >500-fold |
| Human M3 | >10,000 | >500-fold |
| Human M4 | >10,000 | >500-fold |
| Data from Han, C., et al. (2024). J Med Chem.[1][2][3][4][5] |
Table 2: Pharmacokinetic Parameters of a Precursor to this compound in Rats
| Parameter | Value |
| Route of Administration | Oral (PO) |
| Dose | 3 mg/kg |
| Vehicle | 10% Tween 80 in water |
| Tmax (h) | 3.0 |
| Cmax (ng/mL) | 853 |
| Half-life (t1/2) (h) | 11 |
| Oral Bioavailability (%F) | 68% (as HCl salt) |
| Data for a closely related compound from the same chemical series.[2] |
Table 3: Rat Dose Escalation and Brain Exposure of a Precursor Compound
| Oral Dose (mg/kg) | Cmax, unbound (nM) | AUC, unbound (h*nM) |
| 3 | - | - |
| 10 | - | - |
| 30 | - | - |
| 100 | 305 | 5227 |
| Exposure plateaued between 10 and 30 mg/kg.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Tween 80
-
Sterile, deionized water
-
Sonicator
-
Sterile glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile glass vial.
-
Prepare a 10% Tween 80 solution in sterile water.
-
Add a small amount of the 10% Tween 80 solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 10% Tween 80 solution while vortexing or stirring to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a fine, uniform suspension.
-
Visually inspect the formulation to ensure there are no large particles.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 18-20 gauge for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the formulation to administer.
-
Gently but firmly restrain the rat to prevent movement and injury.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, aiming for the back of the pharynx.
-
Allow the rat to swallow the tip of the needle, then gently advance it down the esophagus to the pre-marked depth. There should be no resistance. If resistance is met, withdraw the needle and start again.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing or coughing, which could indicate accidental tracheal administration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Validation & Comparative
VU6036864: A Comparative Analysis of a Novel M5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU6036864, with other notable M5 antagonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to M5 Receptor Antagonism
The M5 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is the least understood of the five muscarinic subtypes (M1-M5).[1] Primarily located in the central nervous system, particularly in the substantia nigra and ventral tegmental area, the M5 receptor is implicated in the modulation of dopamine (B1211576) release.[2] This has made it a promising therapeutic target for a variety of neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.[1][3] M5 receptor antagonists block the binding of the endogenous ligand acetylcholine, thereby inhibiting its downstream signaling effects.[1] The development of potent and selective M5 antagonists is crucial for elucidating the therapeutic potential of targeting this receptor.
Comparative Analysis of M5 Receptor Antagonists
This section provides a head-to-head comparison of this compound with other key M5 receptor antagonists: VU6019650 and ML375. The data presented is compiled from published pharmacological studies.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | hM5 IC50 (nM) | hM1 IC50 (nM) | hM2 IC50 (nM) | hM3 IC50 (nM) | hM4 IC50 (nM) | Selectivity for hM5 vs. hM1-4 |
| This compound | 20 | >10,000 | >10,000 | >10,000 | >10,000 | >500-fold |
| VU6019650 | 36[4] | >3,600 | >3,600 | >3,600 | >3,600 | >100-fold[4] |
| ML375 | 300[5] | >30,000[5] | >30,000[5] | >30,000[5] | >30,000[5] | >100-fold[5] |
hM1-hM5: human muscarinic acetylcholine receptor subtypes 1-5. IC50: half maximal inhibitory concentration.
Table 2: Pharmacokinetic Properties
| Compound | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Oral Bioavailability (%F) |
| This compound | 0.68 | 0.65 | >100% |
| VU6019650 | Data not available | Data not available | Data not available |
| ML375 | Brain-penetrant | Data not available | 80% (rat)[1] |
Kp: Total drug concentration in brain divided by total drug concentration in plasma. Kp,uu: Unbound drug concentration in brain divided by unbound drug concentration in plasma. %F: The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of these M5 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Non-specific binding control: Atropine.
-
Test compounds (e.g., this compound).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.
-
The incubation is carried out at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of atropine.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the agonist-induced activation of Gq-coupled receptors like the M5 receptor.
Objective: To determine the functional potency (IC50) of test compounds in inhibiting agonist-induced calcium release in cells expressing the M5 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
M5 receptor agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compounds (e.g., this compound).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR - Fluorometric Imaging Plate Reader).
Procedure:
-
CHO-hM5 cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
The cells are loaded with a calcium-sensitive dye for a specified time (e.g., 45-60 minutes) at 37°C.
-
After dye loading, the cells are washed with assay buffer.
-
The assay plate is placed in the fluorescence plate reader.
-
Varying concentrations of the test compound are added to the wells and incubated for a specific period to allow for receptor binding.
-
A fixed concentration of the M5 agonist (typically an EC80 concentration, which elicits 80% of the maximal response) is then added to the wells.
-
The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured kinetically.
-
The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
M5 Receptor Signaling Pathway
The M5 receptor, upon activation by acetylcholine, couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
Caption: Simplified M5 receptor signaling cascade.
Experimental Workflow for M5 Antagonist Evaluation
The evaluation of a potential M5 antagonist typically follows a standardized workflow, beginning with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess pharmacokinetic properties and efficacy.
Caption: Typical workflow for M5 antagonist drug discovery.
Logical Comparison of Key Antagonist Features
The following diagram illustrates the key distinguishing features of this compound compared to other M5 antagonists.
Caption: Key feature comparison of this compound.
Conclusion
This compound emerges as a highly potent and selective M5 receptor antagonist with a superior pharmacokinetic profile, including excellent brain penetration and high oral bioavailability. These characteristics make it an exceptional tool compound for in vivo studies aimed at dissecting the physiological and pathophysiological roles of the M5 receptor. Compared to earlier M5 antagonists such as VU6019650 and ML375, this compound offers a more advantageous combination of potency, selectivity, and drug-like properties, positioning it as a valuable asset for advancing research in M5-targeted therapeutics. Further studies are warranted to fully characterize its efficacy in various preclinical models of disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Pharmacological Blockade with VU6036864 versus Genetic Ablation of the M5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the effects of the novel M5-selective antagonist, VU6036864, and the phenotype observed in M5 muscarinic acetylcholine (B1216132) receptor knockout (KO) mice. By juxtaposing pharmacological blockade with genetic deletion, this document aims to illuminate the specific roles of the M5 receptor in central nervous system function and its potential as a therapeutic target.
Introduction to M5 Receptor Modulation
The M5 muscarinic acetylcholine receptor, encoded by the CHRM5 gene, is a Gq-protein coupled receptor with a notably restricted expression pattern in the brain. It is uniquely expressed on midbrain dopaminergic neurons in the substantia nigra pars compacta and the ventral tegmental area, making it a compelling target for modulating dopamine-related circuits implicated in disorders like schizophrenia and addiction.[1] Two primary tools for investigating M5 function are genetic knockout mice, which lack the receptor entirely, and pharmacological agents that block its activity. This compound is a recently developed, potent, and highly selective M5 antagonist, offering a powerful method for acute and reversible inhibition of the receptor.[2][3]
M5 Receptor Signaling Pathway
The M5 receptor primarily signals through the Gq/11 protein pathway. Upon binding of acetylcholine (ACh), the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Both genetic knockout and pharmacological antagonism with this compound disrupt this cascade by preventing the initial G-protein coupling.
References
Validating the On-Target Effects of VU6036864: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro on-target effects of VU6036864, a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor. Its performance is compared with other known M5 receptor modulators, supported by experimental data and detailed methodologies for key validation assays.
Introduction to this compound
This compound is a novel triazolopyridine-based antagonist developed as a high-quality tool compound for studying the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor, a G-protein coupled receptor (GPCR), is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[2][3] this compound exhibits high potency and selectivity for the human M5 receptor, making it a valuable tool for elucidating the physiological functions of this receptor subtype.[1][2][4]
Comparative On-Target Effects
The primary on-target effect of this compound is its antagonist activity at the M5 receptor. This is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the receptor's response by 50%. The selectivity of this compound is demonstrated by comparing its potency at the M5 receptor to its activity at other muscarinic receptor subtypes (M1-M4).
Table 1: In Vitro Potency and Selectivity of this compound and a Comparator Compound
| Compound | Target Receptor | Assay Type | IC50 (nM) | Selectivity (fold vs. M1-M4) |
| This compound | human M5 | Calcium Mobilization | 20[1][2] | >500[1][2] |
| VU0488130 (ML381) | human M5 | Calcium Mobilization | 450[2] | >66 (vs. M1-M4)[2] |
Note: Data for comparator compounds are sourced from different publications and experimental conditions may vary. Direct comparison should be interpreted with caution.
Key Experimental Protocols
The validation of this compound's on-target effects relies on robust in vitro assays. The following are detailed protocols for the key experiments used to characterize M5 receptor antagonists.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist at the M5 receptor. The M5 receptor is known to couple to the Gq/11 signaling pathway, which leads to the activation of phospholipase C and subsequent release of calcium from intracellular stores.
Experimental Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in a buffered saline solution at 37°C for 1 hour. This allows the dye to enter the cells.
-
Compound Addition: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the wells. The plate is incubated for a specified period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: An M5 receptor agonist, such as acetylcholine or carbachol, is added to the wells at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: The fluorescence intensity in each well is measured immediately after agonist addition using a fluorescent imaging plate reader (e.g., FLIPR). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's inhibitory effect is calculated as the percentage decrease in the agonist-induced calcium response. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the M5 receptor by assessing its ability to compete with a radiolabeled ligand that binds to the same site.
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from hM5-CHO cells. The cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).
-
Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like atropine) from the total binding. The IC50 value is determined from the competition curve, and the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M5 receptor signaling pathway and the general workflow for in vitro validation of an M5 antagonist.
Caption: M5 muscarinic receptor signaling pathway.
Caption: Experimental workflow for in vitro validation.
Conclusion
The in vitro data robustly support the on-target effects of this compound as a potent and highly selective antagonist of the M5 muscarinic acetylcholine receptor. The experimental protocols provided herein offer a standardized approach for the characterization of M5 receptor modulators. The high potency and selectivity of this compound, as demonstrated through these assays, establish it as a superior tool compound for investigating the role of the M5 receptor in health and disease, thereby facilitating further drug development efforts in this area.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of M5 Muscarinic Acetylcholine Receptor Antagonism: A Comparative Analysis of VU6036864 and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the pharmacological effects of the selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU6036864, and the phenotypes observed in M5 receptor genetic knockout (KO) models. The M5 receptor, encoded by the CHRM5 gene, is a Gq/11-coupled G-protein coupled receptor predominantly expressed on dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).[1] This localization positions the M5 receptor as a critical modulator of dopamine (B1211576) release and associated behaviors, making it a promising therapeutic target for neuropsychiatric disorders such as addiction and schizophrenia.[2]
M5 Receptor Signaling Pathway
Activation of the M5 muscarinic receptor by acetylcholine leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and dopamine release.
Comparative Data: this compound vs. M5 Knockout Models
The following table summarizes the key pharmacological features of this compound and the reported phenotypic outcomes in M5 receptor knockout mice. This comparison allows for a cross-validation of the on-target effects of M5 receptor antagonism.
| Parameter | This compound (Pharmacological Antagonist) | M5 Knockout (Genetic Model) | References |
| Mechanism of Action | Selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor. | Complete or functional ablation of the CHRM5 gene, preventing M5 receptor expression. | [3][4],[5][6] |
| Potency (IC50) | 20 nM for human M5 receptor. | Not applicable. | [3][7] |
| Selectivity | >500-fold selective against M1-M4 muscarinic receptor subtypes. | Specific to the M5 receptor. | [3][7] |
| Pharmacokinetics | Good brain exposure (Kp = 0.68, Kp,uu = 0.65) and high oral bioavailability (>100%). | Not applicable. | [3][7] |
| Effect on Dopamine Release | Expected to decrease dopamine release, similar to other M5 antagonists like ML375 which significantly decreased electrically-evoked dopamine release. | Absence of the prolonged phase of dopamine release in the nucleus accumbens following electrical stimulation of the pons. | [8],[9][10] |
| Behavioral Effects (Drug Seeking) | M5 negative allosteric modulators (NAMs) like ML375 and VU6008667 reduce self-administration of cocaine and opioids. | Reduced drug-seeking behavior and reward responses to morphine and cocaine. | [8][11],[1][5] |
| Behavioral Effects (Locomotion) | Expected to reduce psychostimulant-induced hyperlocomotion. | Reduced locomotor response to morphine. M5 KO mice show impaired habituation to an open field, particularly in males. | [12],[13][14] |
| Cognitive Effects | Antagonism of M5 receptors may influence cognitive functions. | Deficits in hippocampus-dependent cognitive tasks. | [2],[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
M5 Receptor Binding Assay
This protocol is used to determine the binding affinity (IC50) of compounds like this compound to the M5 muscarinic receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: Membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
In Vivo Microdialysis for Dopamine Measurement
This technique is employed to measure extracellular dopamine levels in specific brain regions of awake, freely moving animals.[5][9]
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens). Animals are allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline dopamine level.
-
Drug Administration: The test compound (e.g., an M5 modulator) is administered systemically or via reverse dialysis through the probe.
-
Post-Treatment Sample Collection: Dialysate samples continue to be collected to measure changes in dopamine concentration.
-
Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9]
Cocaine Self-Administration in Rats
This behavioral paradigm is used to assess the reinforcing properties of drugs and the effects of pharmacological interventions on drug-seeking behavior.[10][12]
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Operant Conditioning: Rats are placed in operant chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine, while presses on the "inactive" lever have no consequence. Sessions are conducted daily.
-
Acquisition: Rats learn to self-administer cocaine, typically demonstrating a stable pattern of responding.
-
Pharmacological Testing: Once a stable baseline of cocaine self-administration is established, rats are pre-treated with the test compound (e.g., an M5 antagonist) or vehicle before the session to assess its effect on cocaine intake.
-
Data Analysis: The number of cocaine infusions and lever presses are recorded and analyzed to determine the effect of the treatment on the reinforcing efficacy of cocaine.
Open Field Test in Mice
This test is used to evaluate general locomotor activity, exploration, and anxiety-like behavior.[6][13][15][16]
-
Apparatus: A square arena with high walls, typically equipped with an overhead camera and infrared beams to track movement.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: Each mouse is placed in the center of the open field, and its activity is recorded for a set period (e.g., 20-30 minutes).
-
Data Collection: The tracking software records various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: These parameters are analyzed to assess locomotor activity (total distance), anxiety-like behavior (time in the center), and exploratory behavior (rearing).
Experimental Workflows
The following diagrams illustrate the workflows for the pharmacological evaluation of this compound and the phenotypic characterization of M5 knockout mice.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Cocaine Self-Administration in M4 Muscarinic Acetylcholine Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. benchchem.com [benchchem.com]
- 10. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased responsiveness to punishment of cocaine self-administration after experience with high punishment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Open field test for mice [protocols.io]
- 16. anilocus.com [anilocus.com]
VU6036864 compared to ML375 M5 negative allosteric modulator
A Comprehensive Comparison of M5 Negative Allosteric Modulators: VU6036864 vs. ML375
For researchers and professionals in drug development, the selection of appropriate tool compounds is critical for elucidating the physiological roles of specific receptor subtypes and for validating them as therapeutic targets. This guide provides an objective comparison of two prominent M5 negative allosteric modulators (NAMs), this compound and ML375, presenting key experimental data, detailed methodologies, and visual representations of their pharmacological context.
Pharmacological and Pharmacokinetic Properties
A summary of the key pharmacological and pharmacokinetic parameters for this compound and ML375 is presented below, highlighting the superior potency and selectivity of this compound.
| Parameter | This compound | ML375 | Reference |
| Human M5 IC50 | 20 nM | 300 nM | [1][2] |
| Rat M5 IC50 | 157 nM | 790 nM | [3][4] |
| Selectivity vs. Human M1-M4 | >500-fold | >100-fold (>30 µM) | [1][3][5] |
| Brain Exposure (Kp) | 0.68 | 1.8 | [1][6] |
| Unbound Brain Exposure (Kp,uu) | 0.65 | 0.2 | [1] |
| Oral Bioavailability (%F) | >100% (rat) | 80% (rat) | [1][3] |
| Rat Half-life (t1/2) | 2.3 h (for analogue) | 80 h | [3][7] |
| Rat Clearance (CLp) | 82 mL/min/kg (for analogue) | 2.5 mL/min/kg | [3][7] |
Signaling Pathway and Mechanism of Action
The M5 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq pathway.[8][9][10] Upon activation by the endogenous agonist acetylcholine (ACh), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9] Both this compound and ML375 are negative allosteric modulators, meaning they bind to a site on the receptor distinct from the acetylcholine binding site and reduce the receptor's response to the agonist.[3][11][12]
Experimental Protocols
The characterization of this compound and ML375 involves a series of standard pharmacological assays. Below are detailed methodologies for key experiments.
Intracellular Calcium Mobilization Assay
This functional assay is used to determine the potency of M5 NAMs by measuring their ability to inhibit agonist-induced increases in intracellular calcium.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor are cultured in appropriate media and seeded into 96-well plates.[7]
-
Compound Preparation: Test compounds (this compound or ML375) are prepared in a suitable buffer, typically containing a fluorescent calcium indicator like Fluo-4 AM.
-
Assay Procedure: The cell plates are incubated with the compound solutions for a specified period.
-
Agonist Stimulation: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
Radioligand Binding Assay
This assay is used to determine if a compound binds to the orthosteric site and to assess its allosteric effects on orthosteric ligand binding.
-
Membrane Preparation: Membranes are prepared from cells expressing the M5 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), in the presence and absence of the test compound.[6]
-
Incubation: The reaction is allowed to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a filter plate to separate bound from unbound radioligand.[6]
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[6]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine if the test compound competes for the orthosteric binding site or allosterically modulates the binding of the radioligand.
In Vivo Pharmacokinetic Studies
These studies are essential to determine the drug-like properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME).
-
Animal Model: Male Sprague-Dawley rats are typically used.[3][6]
-
Compound Administration: The compound is administered either intravenously (IV) or orally (PO) at a specific dose.[3][6]
-
Sample Collection: Blood and brain samples are collected at various time points post-administration.[6]
-
Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CLp), volume of distribution (Vss), oral bioavailability (%F), and brain-to-plasma concentration ratio (Kp) are calculated.
Conclusion
Both this compound and ML375 are valuable tools for studying the M5 receptor. However, the data indicates that this compound represents a significant advancement, offering substantially higher potency and selectivity.[1][2][5] While ML375 has been instrumental in initial in vivo validation of M5 as a target, its long half-life in rats can be a limitation in certain study designs.[7] The improved pharmacokinetic profile of this compound and its analogues, including a shorter half-life, makes it a more suitable tool for a broader range of in vivo experiments, particularly those requiring more precise temporal control of receptor modulation.[7] The choice between these compounds will ultimately depend on the specific experimental needs, but for many applications, this compound is the superior M5 NAM tool compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 11. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
In Vivo Validation of VU6036864 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The muscarinic acetylcholine (B1216132) M5 receptor is a promising therapeutic target for neurological and psychiatric disorders, particularly substance use disorders.[1][2] The development of selective antagonists for this receptor has been a significant challenge.[1][3] This guide provides a comparative overview of VU6036864, a novel M5 antagonist, and places its potential for in vivo applications in the context of other available tool compounds. While direct comparative in vivo behavioral studies for this compound are not yet published, its exceptional in vitro selectivity and in vivo pharmacokinetic profile suggest it is a superior tool for elucidating the role of M5 in various physiological and pathological processes.[4][5][6][7][8]
Data Presentation: Comparative Analysis of M5 Antagonists
The following tables summarize the available quantitative data for this compound and other relevant M5 antagonists. This compound demonstrates a significant advancement in terms of potency, selectivity, and pharmacokinetic properties, making it a highly valuable tool for in vivo research.
Table 1: In Vitro Potency and Selectivity of M5 Antagonists
| Compound | Human M5 IC50 | Selectivity over M1-M4 | Reference |
| This compound | 20 nM | >500-fold | [4][5][6][7][8] |
| ML375 | Not Reported | Highly Selective NAM | [9] |
| VU6019650 | Potent | Selective | [3] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability (%F) | >100% | [4][5][6][7][8] |
| Brain Exposure (Kp) | 0.68 | [4][5][6][7][8] |
| Unbound Brain Exposure (Kp,uu) | 0.65 | [4][5][6][7][8] |
| Half-life (t1/2) | 11 hours | [5] |
| Tmax | 3.0 hours | [5] |
Experimental Protocols: In Vivo Validation of M5 Antagonist Selectivity
A key in vivo model for assessing the therapeutic potential of M5 antagonists in substance use disorder is the cocaine self-administration paradigm in rats.[4] This model evaluates the reinforcing properties of a drug and the ability of a test compound to reduce drug-seeking behavior. The following is a detailed methodology for this experiment.
Cocaine Self-Administration Paradigm
1. Animals and Surgical Preparation:
-
Subjects: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal to allow for drug infusions in the experimental chamber. Animals are allowed to recover for at least one week post-surgery.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a house light, and an infusion pump connected to the rat's catheter via a swivel system.
3. Training (Acquisition of Cocaine Self-Administration):
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Presses on the active lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light for 20 seconds).
-
Presses on the inactive lever have no programmed consequences.
-
Training continues until a stable baseline of responding is established (e.g., consistent number of infusions per session for at least three consecutive days).[10]
4. In Vivo Validation of this compound:
-
Pre-treatment: Prior to a self-administration session, animals are administered either vehicle or this compound at various doses.
-
Testing: The effect of this compound on cocaine self-administration is assessed under different schedules of reinforcement:
-
Fixed-Ratio (FR) Schedule: The rat receives a single infusion of cocaine for a fixed number of lever presses (e.g., FR1 or FR5). This schedule measures the reinforcing efficacy of the drug.
-
Progressive-Ratio (PR) Schedule: The number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the highest number of presses the animal is willing to make for a single infusion) is a measure of the motivation to take the drug.
-
-
Data Analysis: The number of cocaine infusions, active lever presses, and inactive lever presses are recorded and compared between the vehicle and this compound treatment groups. A significant reduction in cocaine intake and responding on the active lever in the this compound group would indicate that M5 antagonism attenuates the reinforcing effects of cocaine.
5. Selectivity Assessment (Control Experiments):
-
To confirm that the effects of this compound are specific to drug reinforcement and not due to general motor impairment or sedation, control experiments are conducted. For example, the effect of this compound on responding for a non-drug reinforcer (e.g., food or sucrose (B13894) pellets) is evaluated.[9] No effect on responding for a natural reward would support the selectivity of the compound for drug-related behaviors.
Mandatory Visualizations
Caption: M5 Receptor Signaling Pathway in Dopaminergic Neurons.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. The M5 muscarinic receptor as possible target for treatment of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of M5 Muscarinic Acetylcholine Receptors Attenuates Cocaine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Confirming M5 Receptor Blockade: A Comparative Guide to VU6036864
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU6036864, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with other available research tools. Detailed experimental protocols and supporting data are presented to aid in the confirmation of M5 receptor blockade in your research.
Introduction to M5 Receptor Antagonism
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor, is the least understood of the five mAChR subtypes.[1] Primarily expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area and substantia nigra, the M5 receptor is implicated in a variety of physiological processes.[2][3] These include the modulation of dopamine (B1211576) release, reward pathways, and cerebral vasodilation.[2][4] Consequently, selective M5 receptor antagonists are valuable tools for elucidating its physiological roles and represent a potential therapeutic avenue for conditions such as drug addiction and neuropsychiatric disorders.[1][3]
This compound is a recently developed, orally active, and selective M5 antagonist that demonstrates high potency and favorable pharmacokinetic properties, making it a valuable tool for in vitro and in vivo studies.[5]
Comparative Analysis of M5 Receptor Antagonists
The selection of an appropriate M5 receptor antagonist is critical for the specific needs of an experiment. This section compares this compound with another widely used selective M5 negative allosteric modulator (NAM), ML375.
| Compound | Type | Potency (IC50) - Human M5 | Potency (IC50) - Rat M5 | Selectivity (over M1-M4) | Key Features |
| This compound | Orthosteric Antagonist | 20 nM | - | >500-fold | Orally active, high bioavailability, brain-penetrant.[5] |
| ML375 | Negative Allosteric Modulator (NAM) | 300 nM | 790 nM | >100-fold (inactive at M1-M4) | Brain-penetrant, orally active.[6][7] |
Table 1: Comparison of M5 Receptor Antagonists. This table summarizes the key pharmacological properties of this compound and ML375, highlighting their potency and selectivity for the M5 receptor.
M5 Receptor Signaling Pathway
The M5 receptor is coupled to the Gq alpha subunit of the G protein complex. Upon activation by acetylcholine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular calcium concentration triggers various downstream cellular responses. This compound, as an orthosteric antagonist, directly competes with acetylcholine for the binding site on the M5 receptor, thereby inhibiting this signaling cascade.
Caption: M5 Receptor Signaling Pathway and Blockade by this compound.
Experimental Protocols for Confirming M5 Blockade
This section outlines key experimental methodologies to confirm the blockade of M5 receptors using this compound.
Calcium Mobilization Assay
This in vitro assay directly measures the functional consequence of M5 receptor activation (or blockade) by monitoring changes in intracellular calcium levels.
Principle: Cells expressing the M5 receptor are loaded with a calcium-sensitive fluorescent dye. Activation of the M5 receptor by an agonist triggers a Gq-mediated signaling cascade, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist like this compound will inhibit this agonist-induced fluorescence increase in a dose-dependent manner.
General Protocol:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M5 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) and an organic anion transport inhibitor (e.g., probenecid). Incubate the plate at 37°C for 45-60 minutes.
-
Compound Addition:
-
To determine antagonist activity, add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Subsequently, add a fixed concentration of an M5 agonist (e.g., acetylcholine or carbachol, typically at an EC80 concentration).
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence is indicative of the intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced fluorescence response against the concentration of this compound to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.
Electrophysiology
Electrophysiological techniques can be used to measure the effect of M5 receptor modulation on neuronal activity, such as dopamine release in specific brain regions.
Principle: Fast-scan cyclic voltammetry (FSCV) or patch-clamp electrophysiology can be used in brain slices to measure changes in neurotransmitter release or neuronal firing in response to M5 receptor activation. An M5 antagonist would be expected to block the effects of an M5 agonist on these parameters.
General Protocol (FSCV for Dopamine Release):
-
Brain Slice Preparation: Prepare acute brain slices (e.g., from the nucleus accumbens) from rodents.
-
Recording Setup: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Stimulation and Recording: Use a stimulating electrode to evoke dopamine release and a carbon-fiber microelectrode to detect dopamine via FSCV.
-
Pharmacology:
-
Establish a stable baseline of evoked dopamine release.
-
Apply an M5 receptor agonist to the bath to potentiate dopamine release.
-
Co-apply this compound with the agonist to observe the blockade of this potentiation.
-
-
Data Analysis: Analyze the amplitude and kinetics of the dopamine signals to quantify the effect of the M5 agonist and the blocking action of this compound.
In Vivo Behavioral Models
In vivo studies are crucial to validate the physiological effects of M5 receptor blockade.
Principle: Given the role of M5 receptors in reward and addiction, behavioral models such as drug self-administration can be employed. A selective M5 antagonist is expected to alter the animal's response to drugs of abuse.
General Protocol (Cocaine Self-Administration):
-
Animal Model: Use rats or mice trained to self-administer cocaine by pressing a lever.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) prior to the self-administration session.
-
Behavioral Testing: Place the animals in the operant chambers and allow them to self-administer cocaine for a set period.
-
Data Collection: Record the number of lever presses and cocaine infusions.
-
Data Analysis: Compare the cocaine intake in animals treated with this compound to a vehicle-treated control group to determine if the M5 antagonist reduces the reinforcing effects of cocaine.
Experimental Workflow for M5 Antagonist Validation
The following diagram illustrates a typical workflow for validating a novel M5 antagonist like this compound.
Caption: A typical experimental workflow for M5 antagonist validation.
References
- 1. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validating VU6036864 Activity: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, rigorous validation of a compound's activity is paramount. This guide provides a comparative overview of orthogonal assays to validate the antagonist activity of VU6036864, a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). By employing diverse experimental principles, these assays provide a comprehensive characterization of the compound's pharmacological profile.
This compound has been identified as a high-quality tool compound for studying the role of the M5 receptor, demonstrating exquisite potency with a reported IC50 of 20 nM in functional assays.[1][2][3] Its mechanism of action is suggested to be orthosteric, as evidenced by the full displacement of radioligands in binding assays.[1][2] To further substantiate these findings and provide a robust validation of its activity, a multi-assay approach is recommended. This guide details four key orthogonal assays: Radioligand Binding Assays, Calcium Mobilization Assays, GTPγS Binding Assays, and β-Arrestin Recruitment Assays.
Comparative Analysis of Orthogonal Assays for this compound
| Assay Type | Principle | Key Parameters Measured | This compound Data (at human M5 mAChR) |
| Radioligand Binding Assay | Measures the direct interaction of a compound with the receptor by competing with a radiolabeled ligand. | Binding Affinity (Ki), Receptor Density (Bmax), Mechanism of Action (Orthosteric/Allosteric) | Ki: Data not publicly available. The compound has been shown to fully displace a radioligand, suggesting an orthosteric binding mode.[1][2] |
| Calcium Mobilization Assay | A cell-based functional assay that measures the downstream signaling of Gq/11-coupled receptors, such as M5, by detecting changes in intracellular calcium levels. | Potency (IC50/EC50), Efficacy (% Inhibition) | IC50 = 20 nM [1][2][3] |
| GTPγS Binding Assay | A functional membrane-based assay that measures the first step in G protein activation by quantifying the binding of a non-hydrolyzable GTP analog ([35S]GTPγS) to Gα subunits upon receptor activation. | Potency (IC50), Efficacy (% Inhibition of agonist-stimulated binding) | Data not publicly available. |
| β-Arrestin Recruitment Assay | A cell-based functional assay that monitors the recruitment of β-arrestin proteins to the receptor upon agonist stimulation, a key event in receptor desensitization and signaling. | Potency (IC50), Efficacy (% Inhibition of agonist-induced recruitment) | Data not publicly available. |
Signaling Pathways and Assay Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of VU6036864 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU6036864, with alternative compounds. The focus is on assessing its specificity in complex biological systems, a critical factor for its utility as a research tool and its potential therapeutic development. This document summarizes key performance data, details experimental protocols for specificity assessment, and visualizes relevant biological and experimental workflows.
Executive Summary
This compound is a potent and highly selective orthosteric antagonist for the human M5 muscarinic acetylcholine receptor, demonstrating an IC50 of 20 nM and over 500-fold selectivity against other muscarinic receptor subtypes (M1-M4).[1][2][3][4] Its favorable pharmacokinetic properties, including brain exposure and high oral bioavailability, make it a valuable tool for in vivo studies.[1][3][4] However, a comprehensive assessment of its specificity against a broader range of biological targets is crucial for interpreting experimental results and predicting potential off-target effects.
This guide compares this compound with two other M5-targeting compounds:
-
ML375: A negative allosteric modulator (NAM) of the M5 receptor.
-
VU0488130 (ML381): Another orthosteric antagonist of the M5 receptor.
The following sections provide a detailed comparison of these compounds, methodologies for assessing their specificity, and visual representations of key processes.
Data Presentation: Comparative Analysis of M5 Antagonists
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Potency and Selectivity against Muscarinic Receptor Subtypes
| Compound | Target | Mechanism of Action | Human M5 IC50 (nM) | Selectivity against M1-M4 | Reference |
| This compound | M5 mAChR | Orthosteric Antagonist | 20 | >500-fold | [1][3][4] |
| ML375 | M5 mAChR | Negative Allosteric Modulator | 300 | >100-fold (>30 µM) | [5] |
| VU0488130 (ML381) | M5 mAChR | Orthosteric Antagonist | 450 | >66-fold (>30 µM) |
Table 2: Off-Target Specificity Profile
| Compound | Broad Panel Screening | Notable Off-Target Hits | Reference |
| This compound | Data not publicly available. Further screening is recommended. | Not reported. | |
| ML375 | Screened against a panel of 68 GPCRs, ion channels, and transporters. | CB1 receptor (>50% inhibition at 10 µM), but no functional activity in subsequent assays. | [5] |
| VU0488130 (ML381) | Data not publicly available. Further screening is recommended. | Not reported. |
Mandatory Visualization
M5 Muscarinic Receptor Signaling Pathway
The M5 receptor primarily signals through the Gq alpha subunit of heterotrimeric G proteins.[6][7][8] Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: Simplified M5 muscarinic receptor signaling cascade.
Experimental Workflow: Assessing Off-Target Effects
A tiered approach is recommended to comprehensively assess the specificity of a compound like this compound. This workflow combines initial targeted assays with broader, unbiased screening methods.
Caption: A tiered workflow for assessing compound specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound specificity. Below are protocols for key experiments.
Radioligand Binding Assay for M5 Receptor Affinity and Selectivity
This assay determines the binding affinity of a test compound to the M5 receptor and other muscarinic subtypes.
a. Materials:
-
Cell membranes prepared from cells expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
Assay Buffer: PBS, pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
b. Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [3H]-NMS (e.g., at its Kd), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of atropine.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Antagonism
This assay measures the ability of a compound to inhibit the M5 receptor-mediated increase in intracellular calcium.[9][10][11][12][13]
a. Materials:
-
Cells stably expressing the human M5 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
M5 receptor agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compound (e.g., this compound).
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
b. Protocol:
-
Cell Plating: Seed the M5-expressing cells into a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye. Add the test compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the M5 agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the test compound concentration to determine the IC50 for functional antagonism.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA directly assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[14][15][16][17][18]
a. Materials:
-
Intact cells expressing the target protein (endogenously or recombinantly).
-
Test compound.
-
Lysis buffer with protease inhibitors.
-
Equipment for heating (e.g., PCR thermocycler), cell lysis (e.g., freeze-thaw cycles), and protein quantification (e.g., Western blot or ELISA).
b. Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using a method that does not denature soluble proteins (e.g., freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using a method like Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinase Selectivity Profiling
This assay evaluates the inhibitory activity of a compound against a broad panel of protein kinases to identify potential off-target kinase interactions.[19][20][21][22][23]
a. Materials:
-
A panel of purified, active protein kinases.
-
Corresponding kinase-specific substrates.
-
ATP.
-
Assay buffer.
-
Test compound.
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
b. Protocol:
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate, ATP (at or near the Km), and the test compound at one or more concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. This typically involves a step to deplete remaining ATP and then a step to convert the ADP produced into a detectable signal (e.g., luminescence).
-
Measurement: Read the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of each kinase by the test compound relative to a vehicle control. For compounds showing significant inhibition, a full dose-response curve can be generated to determine the IC50.
By employing these methodologies, researchers can build a comprehensive specificity profile for this compound and its alternatives, enabling a more informed interpretation of their biological effects and a clearer path toward their application in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 8. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. selectscience.net [selectscience.net]
- 14. benchchem.com [benchchem.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 20. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 21. confluencediscovery.com [confluencediscovery.com]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Disposal of VU6036864: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for VU6036864, a potent and selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. While specific disposal instructions for this compound are not publicly available, this document outlines essential, step-by-step guidance based on general principles of laboratory chemical waste management.
Important Note: Before proceeding with any disposal protocol, it is imperative to obtain and consult the Safety Data Sheet (SDS) for this compound from your supplier. This document will contain specific information regarding the hazards, handling, and disposal of this compound. Additionally, all disposal procedures must be conducted in strict accordance with local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) guidelines.
Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological data for this compound is not extensively published, it should be handled as a potentially hazardous substance. The following personal protective equipment should be worn at all times when handling this compound and its waste:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of this compound waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected separately from liquid waste.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and properly labeled hazardous waste container.[1][2] Avoid overfilling containers.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1][3] The rinsate must be collected and disposed of as hazardous liquid waste.[1][3] After rinsing, deface or remove the original label and dispose of the container as directed by your EHS guidelines.[1][3]
-
-
Labeling:
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][5]
-
Ensure the storage area is well-ventilated and that incompatible chemicals are segregated.[1][2]
-
Secondary containment should be used for all liquid waste containers to prevent spills.[1][4]
-
-
Disposal:
Experimental Workflow for Waste Management
The following diagram illustrates a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling VU6036864
Essential Safety and Handling Guide for VU6036864
This compound is a potent and selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor. Due to its high potency and specific biological activity, meticulous handling procedures are necessary to ensure the safety of laboratory personnel and the integrity of experimental results. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling potent, powdered research chemicals.[1][2]
| Equipment | Specification | Purpose |
| Gloves | Nitrile, powder-free. Double-gloving is recommended. | Prevents skin contact with the compound.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | Provides a barrier against minor spills and contamination.[1] |
| Respiratory Protection | Recommended when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound. |
Operational Plan
A structured operational plan is crucial for minimizing exposure and preventing contamination. The following step-by-step guidance outlines the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4] The supplier for this compound recommends storage at room temperature in the continental US, but this may vary for other locations.
Weighing and Solution Preparation
-
Weighing:
-
Perform all weighing operations of the powdered compound within a certified chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use appropriate tools, such as a chemical spatula, to handle the powder.
-
Close the container tightly after weighing.
-
-
Solution Preparation:
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
General Handling in the Laboratory
-
Work Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Handle all solutions of this compound in a well-ventilated area or a chemical fume hood.
-
Spill Response: In the event of a spill, alert others in the vicinity.[1] Use appropriate absorbent materials for liquid spills and carefully clean the area. For powder spills, avoid generating dust by gently covering the spill with damp paper towels before cleaning. Dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Dispose of unused or expired solid this compound as hazardous chemical waste.
-
Contaminated materials such as pipette tips, tubes, and gloves should be collected in a designated, sealed waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Do not pour solutions down the drain.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
Visualizations
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor. These receptors are G protein-coupled receptors that, upon activation by acetylcholine, couple to Gq/11 proteins.[5][6][7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: M5 muscarinic receptor signaling pathway.
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a research laboratory, from receiving the compound to its use in an in vitro assay.
Caption: General laboratory workflow for this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 7. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
